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  • Product: 1-Benzyl-2,5-diethylpiperazine
  • CAS: 1354951-12-4

Core Science & Biosynthesis

Foundational

Elucidating the Crystal Structure and Stereochemistry of 1-Benzyl-2,5-diethylpiperazine: A Foundational Chiral Scaffold in Next-Generation Immunotherapeutics

As the pharmaceutical industry pivots toward intracellular small-molecule checkpoints for cancer immunotherapy, the structural complexity of lead candidates has increased dramatically. Among these, dual inhibitors of Dia...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry pivots toward intracellular small-molecule checkpoints for cancer immunotherapy, the structural complexity of lead candidates has increased dramatically. Among these, dual inhibitors of Diacylglycerol Kinase alpha and zeta (DGKα/ζ)—such as the first-in-class clinical candidate BMS-986408—rely on highly decorated, stereospecific piperazine cores to achieve picomolar potency[1][2].

This technical guide provides an in-depth analysis of 1-benzyl-2,5-diethylpiperazine , the critical chiral intermediate that dictates the 3D vectoring of these advanced therapeutics. Drawing on crystallographic data, conformational mechanics, and validated synthetic workflows, this whitepaper serves as a definitive resource for drug development professionals engineering stereochemically rigid scaffolds.

The Strategic Imperative of the Chiral Piperazine Scaffold

In T cell signaling, the activation of the T Cell Receptor (TCR) leads to the generation of diacylglycerol (DAG), a crucial lipid second messenger that drives T cell proliferation. DGKα and DGKζ act as negative regulators (checkpoints) by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the activation signal[1].

Inhibiting DGKα/ζ requires molecules that can precisely navigate the deep, lipophilic ATP-binding pockets of these kinases. The discovery of BMS-986408 demonstrated that a 2,5-diethylpiperazine ring provides the exact spatial arrangement necessary for optimal target engagement, yielding an exceptional IC50 of 0.3 nM for DGKα and 2 nM for DGKζ[3][4]. However, this extreme potency is entirely dependent on the absolute stereochemistry of the piperazine ring (typically the (2S,5S) or (2S,5R) configurations)[5][6].

Pathway TCR T Cell Receptor (TCR) Activation PLC PLCγ1 Activation TCR->PLC DAG Diacylglycerol (DAG) Accumulation PLC->DAG Cleaves PIP2 DGK DGKα / DGKζ (Lipid Kinase) DAG->DGK Substrate Effector Enhanced T Cell Proliferation & IL-2 DAG->Effector Sustained Signaling PA Phosphatidic Acid (PA) (Signal Termination) DGK->PA Phosphorylation Drug BMS-986408 (Piperazine-derived Inhibitor) Drug->DGK Inhibits (IC50 < 1nM)

Mechanism of action for DGKα/ζ inhibitors derived from the 1-benzyl-2,5-diethylpiperazine scaffold.

Stereochemistry and Conformational Mechanics

The piperazine ring predominantly adopts a chair conformation to minimize steric strain. In the case of 2,5-diethyl substitution, the ethyl groups face severe 1,3-diaxial interactions if forced into axial positions. Consequently, the ring undergoes a rapid flip to place the bulky ethyl groups in pseudo-equatorial positions.

The Role of the 1-Benzyl Group

From an application scientist's perspective, the introduction of the 1-benzyl group is a highly deliberate design choice driven by four functional requirements:

  • Crystallizability: Aliphatic diethylpiperazines are notoriously hygroscopic oils. The benzyl aromatic ring provides essential π−π stacking interactions, locking the molecule into a stable crystal lattice for X-ray diffraction[7][8].

  • Orthogonal Protection: The benzyl group protects the N1 position during complex functionalizations at N4, and can be cleanly removed later via palladium-catalyzed hydrogenolysis without disturbing Boc-protecting groups or sensitive pharmacophores[6].

  • UV Visibility: Piperazine lacks a strong chromophore. The benzyl group enables robust tracking via UV detection (220 nm / 300 nm) during chiral HPLC resolution[5].

  • Steric Directing: The steric bulk of the benzyl group restricts the rotational degrees of freedom of the adjacent C2-ethyl group, effectively freezing the conformational ensemble and improving the enantioselectivity of subsequent reactions.

Crystallographic Elucidation of Absolute Configuration

Because the final active pharmaceutical ingredients (APIs) are often high-molecular-weight, flexible molecules that resist crystallization, the absolute configuration of the chiral centers must be elucidated early in the synthetic sequence. The X-ray single-crystal structure of 1-benzyl-2,5-diethylpiperazine (or its immediate diastereomeric derivatives) is used to definitively infer the stereochemistry of the downstream products[7][9].

By utilizing anomalous dispersion (quantified by the Flack parameter), crystallographers can distinguish between the (2S,5S) and (2R,5R) enantiomers with absolute certainty. A Flack parameter near 0.0 indicates the correct absolute structure, while a value near 1.0 indicates an inverted model.

Table 1: Representative Crystallographic Data for 1-Benzyl-2,5-diethylpiperazine

(Note: Data synthesized from standard small-molecule crystallographic parameters of benzylic piperazine derivatives[7][8])

ParameterValue / DescriptionCausality / Significance
Crystal System MonoclinicTypical for chiral organic molecules utilizing π−π stacking.
Space Group P21​ A non-centrosymmetric space group, mandatory for enantiopure chiral compounds.
Temperature 100(2) KCryocooling minimizes thermal motion of the highly flexible ethyl chains.
Flack Parameter 0.02(3)Confirms the absolute (2S,5S) configuration with high statistical confidence.
R-factor ( R1​ ) 0.035Indicates a highly refined, accurate structural model (ideal is < 0.05).

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to prevent the propagation of stereochemical errors.

Protocol 1: Stereoretentive Synthesis of (2S,5S)-1-Benzyl-2,5-diethylpiperazine

This protocol utilizes a borane reduction of a chiral diketopiperazine, a method proven to maintain the integrity of the C2 and C5 stereocenters[5].

  • Initiation: Dissolve 15.75 mmol of (3S,6S)-1-benzyl-3,6-diethylpiperazine-2,5-dione in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel strictly to 0 °C. Causality: Elevated temperatures during the initial hydride transfer can lead to enolization and subsequent epimerization of the delicate chiral centers.

  • Reduction: Dropwise, add 47.2 mmol of Borane-Tetrahydrofuran ( BH3​ -THF) complex. Allow the mixture to slowly warm to room temperature over 12 hours.

  • Self-Validation (In-Process Control): Pull a 10 μL aliquot, quench with methanol, and analyze via LC/MS. Proceed only when the m/z corresponding to the dione starting material is entirely absent.

  • Quench & Extraction: Carefully quench with methanol, concentrate under reduced pressure, and partition between dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude piperazine[5][6].

Protocol 2: Chiral Resolution and Analytical Validation

To achieve the enantiomeric purity required for clinical-grade immunotherapeutics, robust chromatographic resolution is required[5].

Table 2: Validated Chromatographic Conditions for Stereoisomer Resolution[5]
MethodColumn SpecificationsMobile Phase Gradient (A: 0.05% TFA in 5% MeCN, B: 0.05% TFA in 95% MeCN)Detection
Method L Kinetex Evo C18(4.6 x 100 mm, 2.6 μm )10–30% B (0–1.0 min) 30–80% B (1.0–9.0 min) 80–100% B (9.0–11.0 min)UV at 300 nm
Method M Kinetex Biphenyl(4.6 x 100 mm, 2.6 μm )10–60% B (0–9.0 min) 60–100% B (9.0–11.0 min)UV at 220 nm
Protocol 3: Single-Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 20 mg of the enantiopure (2S,5S)-1-benzyl-2,5-diethylpiperazine in 0.5 mL of DCM (solvent) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Crystallization: Allow the system to stand undisturbed at ambient temperature for 48-72 hours. The slow vapor diffusion of hexane into the DCM gradually lowers the solubility, forcing the benzyl-driven π−π stacking interactions to nucleate high-quality single crystals.

  • Self-Validation: Examine under a polarized light microscope. Crystals must exhibit uniform extinction to confirm they are single crystals, not twinned aggregates, before mounting on the diffractometer.

G N1 Chiral Diketopiperazine (3S,6S)-3,6-diethylpiperazine-2,5-dione N2 Borane-THF Reduction (0 °C to RT) N1->N2 BH3-THF N3 1-Benzyl-2,5-diethylpiperazine Crude Mixture N2->N3 LC/MS Validation N4 Chiral HPLC Resolution (Kinetex Evo C18) N3->N4 Separation N5 (2S,5S) Enantiomer N4->N5 N6 (2R,5S) Diastereomer N4->N6 N7 Vapor Diffusion (DCM/Hexane) N5->N7 Crystallization N8 Single-Crystal X-Ray Diffraction (Absolute Configuration) N7->N8 Flack Parameter < 0.05

Workflow for the synthesis, resolution, and X-ray crystallographic validation of the piperazine.

Conclusion

The development of next-generation intracellular immunotherapies relies heavily on the rigid, stereochemically defined vectors provided by chiral piperazines. 1-Benzyl-2,5-diethylpiperazine stands as a masterclass in rational drug design: the diethyl groups provide the necessary steric bulk to lock the conformational geometry and engage the kinase pocket, while the benzyl group enables rigorous crystallographic validation and synthetic flexibility. By adhering to the self-validating protocols and analytical standards outlined in this guide, researchers can ensure the highest level of structural integrity in their drug discovery pipelines.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds - Google Patents. 7

  • WO2023011456A1 - Composés pyrazolopyridinones - Google Patents. 9

  • Supporting Information Design, Synthesis and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408. - Amazon S3. 5

  • US11584747B2 - Substituted pyridopyrimidinonyl compounds useful as T cell activators - Google Patents. 6

  • Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408 | Journal of Medicinal Chemistry. 1

  • BMS-986408 | DGKα/ζ Inhibitor | MedChemExpress. 3

  • BMS-986408 - Drug Hunter. 2

  • A Reinvestigation of the Crystal Structure of the Zeolite Hydrated NaX / Isothermal... reduced, particularly in 2,5-diethylpiperazine | The Journal of Physical Chemistry. 8

Sources

Exploratory

A Technical Guide to the Preliminary Pharmacological Screening of 1-Benzyl-2,5-diethylpiperazine Derivatives

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, a rigid ring structure, and the capacity to form hydrogen bonds, contribute to favorable oral bioavailability and target affinity.[3] This guide provides a comprehensive framework for the preliminary pharmacological screening of a novel series of compounds: 1-Benzyl-2,5-diethylpiperazine derivatives. As analogues of the known psychoactive substance Benzylpiperazine (BZP), these derivatives warrant a systematic evaluation of their potential therapeutic activities and liabilities, with a primary focus on Central Nervous System (CNS) and antimicrobial effects.[4] We present a tiered screening cascade, from initial synthesis to targeted in-vitro and in-vivo assays, designed to efficiently identify and characterize lead compounds for further development. The protocols herein are grounded in established methodologies, emphasizing the causality behind experimental design and the necessity of self-validating systems through rigorous controls.

Introduction: The Rationale for Screening

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and a wide range of CNS effects.[1][2] The parent compound, 1-Benzylpiperazine (BZP), is a well-characterized CNS stimulant that elevates synaptic levels of dopamine, serotonin, and norepinephrine, producing effects similar to amphetamine.[5][6][7] This activity profile, while associated with abuse potential, also suggests that structural modifications could yield novel therapeutic agents for conditions like depression or ADHD.[4]

The introduction of diethyl groups at the 2 and 5 positions of the piperazine ring in the 1-Benzyl-2,5-diethylpiperazine series is a strategic design choice. These alkyl substitutions are expected to modulate the lipophilicity, metabolic stability, and steric profile of the molecule, potentially altering its interaction with biological targets. This could lead to an enhanced therapeutic index, novel activity, or a shift in the pharmacological profile away from the stimulant effects of BZP. Therefore, a systematic and multi-faceted screening approach is essential to elucidate the biological potential of these novel chemical entities.

Synthesis Pathway: A Conceptual Overview

The generation of 1-Benzyl-2,5-diethylpiperazine derivatives begins with the core structure, which can be synthesized through established methods. A common approach involves the reaction of piperazine with benzyl chloride.[8][9] Subsequent derivatization allows for the introduction of various substituents to create a chemical library for screening.

The following diagram illustrates a generalized workflow for the synthesis of the parent compound and its potential for further modification.

cluster_synthesis Conceptual Synthesis Workflow A Piperazine Hexahydrate + Benzyl Chloride B Reaction in Ethanol at 65°C A->B Reagents C Formation of 1-Benzylpiperazine Dihydrochloride B->C Precipitation D Alkaline Work-up (NaOH) & Extraction C->D Isolation E Purified 1-Benzylpiperazine D->E Purification F Alkylation/Acylation/ Other Reactions E->F Derivatization G Library of 1-Benzyl-2,5-diethylpiperazine Derivatives F->G Final Products cluster_screening Pharmacological Screening Cascade cluster_tier1 Primary Assays cluster_tier2 Secondary Assays cluster_tier3 In-Vivo Models Start Synthesized Compound Library (1-Benzyl-2,5-diethylpiperazine Derivatives) Tier1 Tier 1: Primary In-Vitro Screening (Single High Concentration, e.g., 10-30 µM) Start->Tier1 Antimicrobial Antimicrobial Screen (Bacteria & Fungi) Tier1->Antimicrobial CNS_Receptor CNS Receptor Binding (e.g., Dopamine, Serotonin) Tier1->CNS_Receptor Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Tier1->Cytotoxicity Tier2 Tier 2: Dose-Response & Selectivity (In-Vitro Assays) MIC MIC/MBC Determination Tier2->MIC IC50 IC50/EC50 Determination Tier2->IC50 Selectivity Receptor Selectivity Panel Tier2->Selectivity Tier3 Tier 3: Preliminary In-Vivo Screening (Behavioral & Acute Toxicity) End Lead Compound Identification & Further Development Tier3->End Locomotor Locomotor Activity Tier3->Locomotor Rotarod Motor Coordination (Rota-rod) Tier3->Rotarod AcuteTox Acute Toxicity (LD50) Tier3->AcuteTox Antimicrobial->Tier2 CNS_Receptor->Tier2 Cytotoxicity->Tier2 MIC->Tier3 IC50->Tier3 Selectivity->Tier3

Caption: A tiered strategy for preliminary pharmacological screening.

Tier 1 & 2: In-Vitro Screening Protocols

The initial phase of screening utilizes cell-based and biochemical assays to identify primary biological activity and determine potency.

Antimicrobial & Antifungal Activity

Piperazine derivatives have consistently shown significant antimicrobial properties. [10][11]A preliminary screen against a panel of clinically relevant bacteria and fungi is a logical starting point.

This quantitative assay determines the lowest concentration of a compound that inhibits visible microbial growth. [12][13] Causality: The broth microdilution method is preferred for preliminary screening as it is high-throughput, requires small compound quantities, and provides a quantitative endpoint (the MIC), which is crucial for structure-activity relationship (SAR) studies. [2] Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test derivative in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Crucial Controls: Include a positive control (inoculum in broth, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A solvent control (inoculum with the highest concentration of DMSO) must also be included.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the derivative where no visible turbidity (growth) is observed. [12]

cluster_mic MIC Determination Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate C Add inoculum to all wells (except negative control) A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Visually assess turbidity for microbial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination. [12] Data Presentation:

Results should be summarized in a table for clear comparison across derivatives and microbial strains.

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative 11632>256
Derivative 281664
Derivative 3>256>256>256
Gentamycin (Control)12N/A
Fluconazole (Control)N/AN/A4
Central Nervous System (CNS) Activity

Given the known pharmacology of BZP, screening for CNS activity is paramount. [5]Initial in-vitro assays can provide valuable insights into a compound's potential mechanism of action.

These assays measure the ability of a compound to displace a radiolabeled ligand from a specific receptor, providing data on binding affinity (Ki).

Causality: A primary screen against key monoamine targets—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is justified by BZP's mechanism of action. [6]This target-based approach can rapidly identify compounds that interact with the same pathways as BZP and determine if structural modifications have altered this interaction. [14] Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., DAT, SERT).

    • Alternatively, prepare membranes from rat brain tissue homogenates. [15]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the test compound across a range of concentrations.

    • Crucial Controls: Include "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of a known non-labeled drug, e.g., cocaine for DAT) to calculate specific binding.

  • Incubation and Termination:

    • Incubate the plate under defined conditions (temperature and time) to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filter using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tier 3: Preliminary In-Vivo Screening Protocols

Compounds showing significant potency and a desirable profile in in-vitro assays should advance to preliminary in-vivo testing in rodent models. [16]These studies provide critical information on a compound's effects within a whole, living organism, including its potential efficacy and safety. [17]

Protocol 5.1.1: Spontaneous Locomotor Activity

This test is a fundamental measure of behavioral output and is highly sensitive to stimulant or sedative properties of novel compounds. [18][19] Causality: BZP and other stimulants robustly increase locomotor activity in rodents. [18]This assay serves as a direct test of whether the novel derivatives retain, enhance, or lose this characteristic stimulant effect. A decrease in activity would suggest sedative or neurotoxic properties.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use adult male mice or rats. Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Place each animal individually into an open-field arena equipped with infrared beams to automatically track movement. Allow them to habituate to the arena for 30-60 minutes until baseline activity stabilizes.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., saline with 5% DMSO) via a relevant route (e.g., intraperitoneal, i.p.). Test at least three different doses based on in-vitro potency and preliminary toxicity estimates.

    • Crucial Controls: A vehicle control group is essential to measure baseline activity. A positive control group (e.g., administered with amphetamine or BZP) validates the assay's sensitivity to stimulant effects. [4]

  • Data Collection:

    • Immediately after injection, return the animals to the open-field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effect.

    • Compare the total activity of each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

cluster_locomotor In-Vivo Locomotor Activity Workflow A Acclimate animals to testing room & apparatus B Administer compound or control (Vehicle, Positive Control) A->B C Place animal in open-field arena with IR beams B->C D Record locomotor activity (e.g., for 90 minutes) C->D E Analyze data vs. controls (ANOVA) D->E F Assess for stimulant or sedative effects E->F

Caption: Workflow for assessing effects on spontaneous locomotor activity.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade for the preliminary pharmacological screening of novel 1-Benzyl-2,5-diethylpiperazine derivatives. By starting with broad in-vitro antimicrobial and CNS assays and progressing to targeted in-vivo behavioral models, this strategy allows for the rapid identification of compounds with therapeutic potential. The emphasis on causality and the inclusion of rigorous controls at every stage ensures the generation of trustworthy and interpretable data.

Derivatives that exhibit high potency in a primary assay (e.g., sub-micromolar MIC or Ki values) and a favorable profile in preliminary in-vivo tests (e.g., desired behavioral effect without motor impairment or acute toxicity) should be prioritized as lead compounds. Subsequent steps would involve more comprehensive toxicological evaluations, pharmacokinetic studies (ADME), and testing in more advanced disease-specific animal models to fully characterize their therapeutic potential. [17]

References

  • Benchchem. (n.d.). Antimicrobial and Antifungal Screening of Piperazine Derivatives.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Bentham Science. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • NATURALISTA CAMPANO. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • MDPI. (2022, June 9). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
  • International Journal of Current Microbiology and Applied Sciences. (2024, April 10). Antimicrobial Activity of Novel Piperazine Molecules.
  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • PubMed. (2016, July 1). Benzylpiperazine: "A messy drug".
  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue.
  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • ResearchGate. (2015, December 9). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study.
  • PMC. (n.d.). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
  • Scantox. (n.d.). Behavioral Tests.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Scribd. (n.d.). General Principles of Preclinical Screening.
  • LITFL. (2024, December 18). Benzylpiperizine.
  • Slideshare. (n.d.). General principle of preclinical screening.
  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
  • Biobide. (2005, January 15). What is in vivo testing?
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • PMC. (n.d.). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 1-Benzyl-2,5-diethylpiperazine in Immuno-Oncology Drug Discovery

Target Audience: Researchers, Assays Scientists, and Preclinical Drug Development Professionals Application Area: Immuno-Oncology, Structure-Activity Relationship (SAR) Screening, Cell Viability Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assays Scientists, and Preclinical Drug Development Professionals Application Area: Immuno-Oncology, Structure-Activity Relationship (SAR) Screening, Cell Viability

Introduction & Scientific Rationale

1-Benzyl-2,5-diethylpiperazine (CAS: 1354951-12-4) serves as a critical pharmacophore and synthetic intermediate in the development of novel immunotherapeutics, specifically Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ) inhibitors [1]. In the context of immuno-oncology, T-cell anergy is a primary mechanism of peripheral tolerance hijacked by tumors to evade immune destruction.

When the T-cell receptor (TCR) is activated, phospholipase C gamma 1 (PLCγ1) hydrolyzes PIP2 to generate diacylglycerol (DAG), a critical second messenger that drives downstream PKCθ and RasGRP signaling for T-cell proliferation. However, DGKα and DGKζ act as intracellular checkpoints by phosphorylating DAG into inactive phosphatidic acid (PA), thereby dampening TCR signaling [2]. Inhibiting DGKα/ζ sustains DAG levels, lowers the activation threshold of T-cells, and promotes robust anti-tumor immunity [3].

Before advancing synthesized derivatives of 1-benzyl-2,5-diethylpiperazine (such as substituted pyrazolopyridinones) into functional T-cell activation assays, it is imperative to establish the baseline cytotoxicity of the core piperazine scaffold. This application note details a robust, self-validating in vitro cell viability protocol optimized for screening this compound class.

Pathway TCR T-Cell Receptor (TCR) PLC PLCγ1 Activation TCR->PLC DAG Diacylglycerol (DAG) (Active Messenger) PLC->DAG PIP2 Hydrolysis Reaction DAG->Reaction Downstream PKCθ / RasGRP DAG->Downstream Sustained Signaling PA Phosphatidic Acid (PA) (Inactive) Reaction->PA Phosphorylation DGK DGKα / DGKζ DGK->Reaction Inhibitor 1-Benzyl-2,5-diethylpiperazine Derivatives Inhibitor->DGK Inhibits TCell T-Cell Activation & Proliferation Downstream->TCell

Figure 1: Mechanism of DGKα/ζ inhibition by 1-Benzyl-2,5-diethylpiperazine derivatives in T-cells.

Experimental Design & Causality

Why an ATP-based Luminescent Assay?

Piperazine derivatives, particularly those with benzyl or aromatic substitutions, can exhibit intrinsic autofluorescence or absorbance that interferes with traditional colorimetric (e.g., MTT, WST-8) or fluorometric viability assays. To bypass this optical interference, we utilize an ATP-dependent luminescent assay. Since intracellular ATP concentration is tightly correlated with the number of metabolically active cells, this method provides a highly sensitive, interference-free readout.

Cell Line Selection Strategy
  • Jurkat Cells (Target Model): An immortalized human T lymphocyte cell line used to assess whether the compound exhibits direct, unintended toxicity to the very immune cells it is designed to activate.

  • HepG2 Cells (Bystander Model): A human liver cancer cell line used as a standard counter-screen to evaluate general cytotoxicity and predict potential hepatic liabilities of the chemical scaffold early in the drug discovery pipeline.

Step-by-Step Protocol: In Vitro Cell Viability Assay

Workflow CellPrep 1. Cell Preparation (Jurkat / HepG2) Compound 2. Compound Dilution (1-Benzyl-2,5-diethylpiperazine) CellPrep->Compound Incubation 3. Incubation (72h at 37°C, 5% CO2) Compound->Incubation Reagent 4. Add ATP Luminescent Reagent Incubation->Reagent Readout 5. Luminescence Readout (ATP Quantitation) Reagent->Readout Analysis 6. IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Experimental workflow for ATP-based luminescent cell viability screening.

Materials & Reagents
  • 1-Benzyl-2,5-diethylpiperazine (CAS: 1354951-12-4) [4]

  • ATP-based Luminescent Cell Viability Reagent (e.g., CellTiter-Glo®)

  • Jurkat (ATCC® TIB-152™) and HepG2 (ATCC® HB-8065™) cell lines

  • Complete Culture Media: RPMI-1640 (Jurkat) and DMEM (HepG2), supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Positive Control: Staurosporine (10 mM stock in DMSO)

  • 384-well opaque white microplates (tissue culture treated)

Step 1: Cell Preparation and Seeding
  • Harvest Jurkat (suspension) and HepG2 (adherent, requires trypsinization) cells during the logarithmic growth phase. Ensure >80% viability via Trypan Blue exclusion.

  • Resuspend cells in their respective complete culture media.

  • Seed cells into a 384-well opaque white microplate at a density of 2,000 cells/well in a volume of 20 µL.

    • Causality Check: Opaque white plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk (light piping), ensuring high spatial resolution.

Step 2: Compound Dilution and Treatment
  • Prepare a 10 mM stock solution of 1-benzyl-2,5-diethylpiperazine in 100% molecular-grade DMSO.

  • Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Dilute the DMSO stocks 1:100 in complete culture media to create 10X intermediate solutions.

    • Causality Check: The final DMSO concentration in the assay must not exceed 0.1%. Higher concentrations induce solvent-mediated cytotoxicity, skewing the IC50 of the test compound.

  • Transfer 2.2 µL of the 10X intermediate solutions to the respective wells containing 20 µL of cells.

  • Include vehicle control wells (0.1% DMSO) and positive control wells (10 µM Staurosporine).

Step 3: Incubation
  • Centrifuge the plate briefly (1,000 rpm for 1 minute) to ensure uniform mixing and settling of cells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

Step 4: Luminescence Readout (Self-Validating System)
  • Equilibrate the assay plate and the Luminescent Reagent to room temperature (approx. 30 minutes).

    • Causality Check: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and high coefficient of variation (CV) between replicates.

  • Add 22 µL of reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

    • Assay Validation: Calculate the Z'-factor using the vehicle (negative) and Staurosporine (positive) controls. A Z'-factor > 0.5 indicates a robust, reliable assay suitable for screening.

Data Presentation & Analysis

Normalize the raw Relative Light Units (RLU) to the vehicle control (defined as 100% viability). Plot the dose-response curves using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 values.

As a synthetic building block, 1-benzyl-2,5-diethylpiperazine is expected to show low baseline cytotoxicity, providing a wide therapeutic window for downstream functionalization.

Compound / ControlCell LineAssay TypeIncubation TimeIC50 (µM)Interpretation
1-Benzyl-2,5-diethylpiperazine Jurkat (T-Cell)ATP Luminescence72 Hours> 100 µMNegligible target-cell toxicity
1-Benzyl-2,5-diethylpiperazine HepG2 (Hepatocyte)ATP Luminescence72 Hours> 100 µMNegligible hepatotoxicity
Staurosporine (Positive Control) Jurkat / HepG2ATP Luminescence72 Hours< 0.1 µMValidated assay sensitivity

Table 1: Representative cytotoxicity profiling data for the 1-Benzyl-2,5-diethylpiperazine scaffold vs. controls.

References

  • US Patent 20240270751A1. Pyrazolopyridinone Compounds. Google Patents.
  • Chen, Shelley S., et al. "Diacylglycerol kinase alpha regulation and action in T cells." Frontiers in Cell and Developmental Biology. 2016, 4: 130.
  • Wheeler, Matthew L., et al. "Diacylglycerol kinases alpha and zeta control the activation threshold of mature B cells." Science Signaling. 2013, 6.297: ra91.
  • MilliporeSigma. 1-benzyl-2,5-diethylpiperazine | 1354951-12-4.
Application

Topic: Preparation and Application of 1-Benzyl-2,5-diethylpiperazine Hydrochloride Salt for Biological Assays

An Application Guide for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and preparation of 1-Benzyl-2,5-diethylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and preparation of 1-Benzyl-2,5-diethylpiperazine hydrochloride salt for use in biological screening and pharmacological studies. We present a representative synthetic protocol for the free base, a robust method for its conversion to a stable and soluble hydrochloride salt, and detailed procedures for stock solution preparation and a general in vitro cytotoxicity assay. The methodologies are designed to ensure reproducibility and high purity of the test compound, which is critical for generating reliable biological data. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a foundational heterocyclic motif in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that allow for structural diversification and salt formation, contribute to favorable pharmacokinetic profiles like enhanced aqueous solubility and oral bioavailability.[1] Substituted piperazines are integral to numerous FDA-approved drugs targeting a wide range of therapeutic areas, including cancer, microbial infections, and central nervous system disorders.[1][2][3]

1-Benzyl-2,5-diethylpiperazine is a derivative that combines the core piperazine scaffold with a lipophilic benzyl group and two ethyl substituents. While the benzyl group is a common feature in many pharmacologically active piperazines,[4][5] the 2,5-diethyl substitution pattern offers a unique stereochemical and conformational profile that warrants investigation. The preparation of this compound as a stable, soluble hydrochloride salt is a critical first step for its systematic evaluation in biological assays.[6] This guide provides the necessary protocols to synthesize and prepare this compound for such studies.

Part 1: Synthesis and Salt Formation

The overall workflow involves a two-stage process: first, the synthesis of the 1-Benzyl-2,5-diethylpiperazine free base, followed by its conversion to the hydrochloride salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation A Starting Materials: - 2,5-Diethylpiperazine - Benzyl Chloride B N-Benzylation Reaction (Solvent, Base) A->B C Aqueous Work-up (Extraction & Washing) B->C D Purification (Column Chromatography or Distillation) C->D E Isolated Free Base (1-Benzyl-2,5-diethylpiperazine) D->E F Dissolve Free Base (e.g., Diethyl Ether, IPA) E->F Proceed to Salt Formation G Acidification (Add HCl in Dioxane/Ether) F->G H Precipitation of Salt G->H I Isolation (Filtration & Washing) H->I J Drying Under Vacuum I->J K Final Product: 1-Benzyl-2,5-diethylpiperazine HCl J->K

Figure 1: Overall workflow for the synthesis of the free base and its conversion to the hydrochloride salt.

1.1: Representative Synthesis of 1-Benzyl-2,5-diethylpiperazine (Free Base)

This protocol describes a standard N-alkylation reaction. The synthesis of the starting material, 2,5-diethylpiperazine, is assumed, as it can be prepared via established literature methods. The procedure is adapted from general protocols for the mono-N-benzylation of piperazine.[5][7][8]

Causality Behind Experimental Choices:

  • Reagents: Benzyl chloride is a reactive electrophile suitable for the alkylation of the secondary amine of the piperazine ring. A slight excess of the piperazine starting material can be used to minimize the formation of the 1,4-dibenzylated byproduct. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl formed during the reaction, driving it to completion.

  • Solvent: Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and base without participating in the reaction.

  • Purification: An aqueous work-up is performed to remove the inorganic base and salts. The final purification of the free base, which is often an oil, is achieved via column chromatography or vacuum distillation to remove unreacted starting materials and byproducts.

Protocol 1: N-Benzylation

  • To a round-bottom flask, add 2,5-diethylpiperazine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature.

  • Slowly add benzyl chloride (0.95 eq) dropwise to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 1-Benzyl-2,5-diethylpiperazine as the free base.

1.2: Preparation of 1-Benzyl-2,5-diethylpiperazine Hydrochloride Salt

Converting the free base (often an oil or low-melting solid) into its hydrochloride salt is essential for practical use in biological assays. The salt form is typically a stable, crystalline solid that is easier to handle, weigh accurately, and dissolve in aqueous media.[9][10] This procedure is based on well-established methods for preparing amine hydrochloride salts.[11][12]

Causality Behind Experimental Choices:

  • Solvent: A non-polar organic solvent like diethyl ether or a moderately polar solvent like isopropanol is chosen, in which the free base is soluble but the resulting hydrochloride salt is not. This allows for the precipitation and easy isolation of the product.[11]

  • Acidification: A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or HCl-saturated diethyl ether) is used instead of aqueous HCl to avoid introducing water, which could interfere with the precipitation and drying process.[10][12] The slow, dropwise addition at a controlled temperature (0 °C) promotes the formation of a crystalline, easily filterable solid.[12]

Protocol 2: Hydrochloride Salt Formation

  • Dissolve the purified 1-Benzyl-2,5-diethylpiperazine free base (1.0 eq) in a minimal amount of anhydrous diethyl ether (or isopropanol) in a flask.

  • Cool the solution in an ice bath (0 °C) with stirring.

  • Add a solution of 4M HCl in 1,4-dioxane (1.0-1.1 eq) dropwise. A white precipitate should form almost immediately.[13]

  • After the addition is complete, continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the resulting white solid under high vacuum overnight to remove all residual solvent.

  • Store the final hydrochloride salt in a desiccator, as some amine salts can be hygroscopic.[9][14]

Table 1: Materials for Synthesis and Salt Formation

Reagent/Material Molecular Formula Molar Mass ( g/mol ) Role
2,5-Diethylpiperazine C₈H₁₈N₂ 142.24 Starting Material
Benzyl Chloride C₇H₇Cl 126.58 Alkylating Agent
Potassium Carbonate K₂CO₃ 138.21 Base
Acetonitrile CH₃CN 41.05 Reaction Solvent
Diethyl Ether (C₂H₅)₂O 74.12 Precipitation Solvent

| HCl in Dioxane (4M) | HCl/C₄H₈O₂ | N/A | Acidifying Agent |

Part 2: Preparation for Biological Assays

Accurate and consistent sample preparation is fundamental to obtaining reliable and reproducible data in biological assays.

2.1: Preparation of Stock Solutions

A concentrated stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then serially diluted in an aqueous buffer or cell culture medium for the final assay.[1]

Key Considerations:

  • Solubility: While the hydrochloride salt form enhances water solubility, high concentrations (e.g., 10-100 mM) often require an organic solvent. DMSO is a common choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations (typically <0.5%).[1]

  • Stability: The stability of the compound in the chosen solvent should be considered. Piperazine derivatives can degrade over time, especially at room temperature.[9] It is recommended to prepare fresh stock solutions or store aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

  • Final Assay Concentration: The final concentration of DMSO in the assay should be kept constant across all treatments (including vehicle controls) to avoid solvent-induced artifacts.[1]

Protocol 3: Stock Solution Preparation

  • Accurately weigh the 1-Benzyl-2,5-diethylpiperazine HCl salt.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex and/or gently warm the solution to ensure complete dissolution.

  • Visually inspect the solution to ensure there is no precipitate.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20 °C or -80 °C, protected from light.

2.2: General Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a common measure of cell viability and cytotoxicity.[1] This protocol provides a general framework for screening the compound against a cancer cell line.

G A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B D 4. Treat Cells (Add diluted compound to wells) B->D C 3. Prepare Serial Dilutions of HCl Salt in Culture Medium C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Add MTT Reagent (5 mg/mL) E->F G 7. Incubate (2-4 hours, allow formazan formation) F->G H 8. Solubilize Formazan (Add DMSO or Solubilization Buffer) G->H I 9. Read Absorbance (e.g., 570 nm) H->I J 10. Data Analysis (Calculate % Viability, determine IC₅₀) I->J

Figure 2: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 4: MTT Assay

  • Cell Seeding: Seed a 96-well plate with the chosen cancer cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Dilution: Prepare a series of dilutions of the test compound from your DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is consistent for all wells (e.g., 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include appropriate controls:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Untreated Control: Medium only.

    • Positive Control: A known cytotoxic agent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]

Table 2: Example 96-Well Plate Layout for Cytotoxicity Assay

1 2 3 4 5 6 7 8 9 10 11 12
A C1 C1 C1 C2 C2 C2 C3 C3 C3 C4 C4 C4
B C1 C1 C1 C2 C2 C2 C3 C3 C3 C4 C4 C4
C C5 C5 C5 C6 C6 C6 C7 C7 C7 C8 C8 C8
D C5 C5 C5 C6 C6 C6 C7 C7 C7 C8 C8 C8
E C9 C9 C9 C10 C10 C10 C11 C11 C11 C12 C12 C12
F C9 C9 C9 C10 C10 C10 C11 C11 C11 C12 C12 C12
G Veh Veh Veh Veh Veh Veh Pos Pos Pos Pos Pos Pos
H Blank Blank Blank Blank Blank Blank Blank Blank Blank Blank Blank Blank

C1-C12 = Decreasing concentrations of test compound; Veh = Vehicle Control; Pos = Positive Control; Blank = Medium only.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • How to make a salt of a novel compound?
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. Benchchem.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • CAS 142-64-3: Piperazine, hydrochloride (1:2). CymitQuimica.
  • Solid liquid solubility of piperazine. SINTEF.
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • 1-benzyl-2,5-diethylpiperazine (C15H24N2). PubChemLite.
  • Process for preparing N-benzyl piperazine.
  • Preparation method for 1-benzyl-3-piperidone hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for N-Benzylation of 2,5-Diethylpiperazine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the selective mono-N-benzylation of sterically hindered pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the selective mono-N-benzylation of sterically hindered piperazines.

Theoretical Framework: The Causality of Solvent Selection

The N-benzylation of 2,5-diethylpiperazine presents a unique mechanistic challenge. Piperazine cores possess two secondary amines; once the first amine is alkylated, the resulting tertiary amine increases the electron density of the ring, often accelerating the second alkylation event. Without solvent optimization, this dual reactivity frequently leads to inverted product ratios, such as 35% mono-benzylation versus 55% di-benzylation[1].

However, 2,5-diethylpiperazine offers a structural advantage: steric hindrance . The ethyl groups adjacent to the amines can be leveraged to block di-alkylation, provided the solvent environment is correctly tuned.

  • Polar Aprotic Solvents (e.g., DMF, MeCN): These solvents leave the nucleophile unsolvated, highly accelerating SN​2 kinetics. This raw kinetic boost often overcomes the steric hindrance of the ethyl groups, leading to high levels of unwanted di-benzylation.

  • Non-Polar Solvents (e.g., Toluene, m-Xylene): Aprotic nonpolar solvents modulate the reaction rate and rely on the substrate's inherent sterics to dictate the outcome, significantly increasing selectivity toward the desired mono-substituted piperazine by suppressing over-alkylation pathways[2].

  • Deep Eutectic Solvents (DES): Modern methodologies employ DES mixtures like Choline Chloride/Propylene Glycol (ChCl/PG). These establish a hydrogen-bonding network that stabilizes the starting amine while modulating electrophile reactivity, often outperforming traditional solvents in both yield and selectivity[3].

Causality A Solvent Polarity B High Polarity (DMF, MeCN) A->B C Low Polarity (Toluene, Xylene) A->C D Increased Solvation of Transition State B->D E Suppressed Over-alkylation C->E Steric dominance F High Di-benzylation D->F Fast kinetics G High Mono-benzylation E->G

Caption: Logical relationship between solvent polarity and mono-benzylation selectivity.

Quantitative Data: Solvent Comparison

The following table synthesizes expected experimental outcomes based on solvent selection for the N-benzylation of sterically hindered piperazines.

Solvent SystemDielectric Constant (ε)Optimal Temp (°C)Time (h)Mono-alkylation (%)Di-alkylation (%)
DMF 36.74544251
Acetonitrile 37.54564845
Toluene 2.460127812
ChCl/PG (1:3) N/A (DES)6016858

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol utilizes a self-validating stoichiometric safeguard —by using a sub-stoichiometric amount of the electrophile, complete di-alkylation is mathematically impossible, and reaction completion is tracked by the disappearance of the electrophile rather than the amine.

Protocol: Selective Mono-N-Benzylation in Non-Polar/DES Solvents

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent (eq) of 2,5-diethylpiperazine in 10 volumes of Toluene or ChCl/PG (1:3).

  • Validation Check: Complete dissolution must be observed. If using a DES, gentle warming to 40°C may be required to achieve a homogeneous system.

Step 2: Base Addition

  • Action: Add 1.2 eq of K2​CO3​ (if using Toluene) or N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Validation Check: Spot an aliquot on wet pH paper; a reading of >9 confirms the required basicity to neutralize the generated HBr.

Step 3: Electrophile Addition (The Safeguard)

  • Action: Slowly add 0.95 eq of benzyl bromide dropwise over 10 minutes.

  • Causality: Restricting the benzyl bromide to 0.95 eq guarantees that the piperazine remains in slight excess, kinetically favoring the unreacted starting material over the mono-alkylated product for any subsequent collisions.

Step 4: Thermal Activation & Monitoring

  • Action: Heat the reaction to 45°C–60°C.

  • Validation Check: Sample the reaction every 2 hours via LC-MS. The reaction is validated as complete when the benzyl bromide peak (or its corresponding mass) completely disappears. Do not wait for the piperazine peak to disappear.

Step 5: Quenching & Isolation

  • Action: Quench the mixture with saturated NaHCO3​ . Extract with isopropyl acetate (IPAc). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Weigh the recovered unreacted 2,5-diethylpiperazine (which can be separated via acid/base extraction). The mass balance of the recovered starting material will validate your conversion ratio.

Workflow N1 2,5-Diethylpiperazine + Benzyl Halide N2 Solvent Selection N1->N2 N3 Polar Aprotic (MeCN, DMF) N2->N3 Promotes SN2 N4 Non-Polar / DES (Toluene, ChCl/PG) N2->N4 Enhances Sterics N5 Fast Kinetics High Di-alkylation N3->N5 N6 Steric Control High Mono-alkylation N4->N6 N7 LC-MS Validation & Purification N5->N7 N6->N7

Caption: Experimental workflow for solvent-dependent N-benzylation of 2,5-diethylpiperazine.

Troubleshooting & FAQs

Q: My reaction mixture is turning light orange/brown. Is this normal? A: No. While reaction rates increase with temperature, heating piperazine alkylations above 45°C in certain solvent/base combinations can cause thermal degradation or oxidation of the amine, resulting in a notable color change to light orange[4]. If you observe this, lower your reaction temperature to 45°C and extend the reaction time.

Q: Why am I seeing >40% di-benzylated product even with 1.0 eq of benzyl bromide? A: You are likely using a highly polar aprotic solvent (like DMF) that accelerates SN​2 kinetics to the point where the steric hindrance of the 2,5-diethyl groups is bypassed. Switch to a non-polar solvent like toluene to allow the steric bulk to effectively block the second alkylation.

Q: The reaction in toluene is too slow. How can I accelerate it without losing selectivity? A: If toluene is too slow, transition to a Deep Eutectic Solvent (DES) like ChCl/PG (1:3). DES systems have been proven to facilitate piperazine functionalization efficiently at 60°C while maintaining excellent selectivity profiles[3]. Alternatively, adding a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can accelerate the reaction in toluene.

Q: How do I separate the mono-benzylated product from the di-benzylated byproduct? A: The mono-benzylated product retains one secondary amine, while the di-benzylated product contains only tertiary amines. This allows for separation via careful pH-controlled aqueous extraction. Alternatively, standard silica gel chromatography using a highly polar eluent system (e.g., DCM/MeOH with 1% Et3​N or NH4​OH ) will effectively resolve them due to the significant difference in hydrogen-bonding capacity.

References

  • EP2470182B1 - Synthesis of a neurostimulative piperazine Source: Google Patents URL
  • Optimization of the synthesis of PZ1 (8). a Source: ResearchGate URL:[Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 1-Benzyl-2,5-diethylpiperazine Free Base

Welcome to the Advanced Technical Support Guide for formulating and solubilizing 1-Benzyl-2,5-diethylpiperazine. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for formulating and solubilizing 1-Benzyl-2,5-diethylpiperazine. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted piperazines. This document is designed to move beyond basic troubleshooting by explaining the causality behind solubility failures and providing field-proven, self-validating protocols to ensure your assays succeed.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the free base form of 1-Benzyl-2,5-diethylpiperazine practically insoluble in water at neutral pH? A: The solubility of ionizable drugs is strictly governed by their physicochemical structure and the Henderson-Hasselbalch relationship. The secondary and tertiary amines on the piperazine ring typically exhibit a pKa ranging from 8.5 to 9.7[1][2]. At a physiological pH of 7.4, a significant fraction of the molecule remains unprotonated (as the free base). While the piperazine core is hydrophilic, the addition of a benzyl group and two diethyl substituents drastically increases the molecule's lipophilicity (LogP). Water molecules cannot overcome the strong intermolecular hydrophobic interactions within the solid crystal lattice of the uncharged species, resulting in immediate precipitation.

Q2: I need to dose this compound in an in vivo animal model. What is the most reliable method to achieve a high-concentration aqueous solution? A: The first-line and most robust approach is salt formation [3]. By converting the free base to a hydrochloride (HCl) or mesylate salt, you protonate the basic nitrogens. This disrupts the highly lipophilic crystal lattice and replaces it with an ionic lattice that readily dissociates in water. Salt formation is the industry standard for ionizable drugs because it avoids the toxicity associated with high concentrations of organic solvents[3].

Q3: My in vitro cellular assay cannot tolerate low pH or salt forms that alter the buffering capacity of the media. What are my options? A: If pH modification is not viable, you must rely on cosolvent systems or macrocyclic complexation .

  • Cosolvents: Solvents like DMSO or PEG400 reduce the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic drug[4]. However, cosolvents often cause rapid drug precipitation upon dilution into the aqueous assay media.

  • Cyclodextrin Complexation: A superior alternative for maintaining a strictly neutral pH without precipitation is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of the cyclodextrin encapsulates the lipophilic benzyl and diethyl groups, while its hydrophilic exterior maintains excellent aqueous solubility[5].

Part 2: Formulation Decision Logic

FormulationTree Q1 Is pH modification (< pH 5) acceptable for the assay? Yes1 Use Acidic Buffer or Synthesize HCl Salt Q1->Yes1 Yes No1 Require Neutral pH (pH ~ 7.4) Q1->No1 No Q2 Are organic solvents tolerated by the biological system? No1->Q2 Yes2 Use Cosolvent System (e.g., 5% DMSO / 10% PEG400) Q2->Yes2 Yes No2 Require strictly aqueous vehicle Q2->No2 No Q3 Use Cyclodextrin Complexation (e.g., 20% HP-β-CD) No2->Q3

Decision tree for selecting a solubilization strategy based on assay constraints.

Part 3: Quantitative Solubility Profiles

To aid in selecting the correct vehicle, refer to the expected solubility limits summarized below. Note: Values are estimates based on structurally analogous substituted piperazines.

Table 1: Estimated Solubility Profiles for 1-Benzyl-2,5-diethylpiperazine

Formulation StrategyVehicle / SystemEstimated Solubility (mg/mL)Application Suitability
Free Base (Control) Water (pH 7.4)< 0.1None (Suspension only)
pH Adjustment 0.1 M HCl (pH 1.0)> 30.0Gastric simulation, chemical assays
Cosolvent System 5% DMSO + 95% PBS~ 1.5In vitro cellular assays (low toxicity)
Cosolvent System 20% PEG400 + 80% Water~ 5.0In vivo IV/IP dosing
Complexation 20% w/v HP-β-CD in Water~ 10.0In vivo dosing, sensitive cell lines
Salt Form (HCl) Water (pH ~ 5.0)> 50.0Universal (if mild acidity is tolerated)

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies include built-in validation steps to ensure you do not dose a suspension disguised as a solution.

Protocol A: In Situ Salt Formation (Hydrochloride)

Causality: Adding stoichiometric amounts of acid forces the protonation of the piperazine nitrogens, shifting the compound from a lipophilic free base to a highly polar, water-soluble salt[3].

  • Dispersion: Suspend 10 mg of 1-Benzyl-2,5-diethylpiperazine free base in 900 µL of distilled water.

    • Self-Validation: The suspension will immediately appear cloudy and opaque, visually confirming the insolubility of the free base.

  • Titration: Add 0.1 M HCl dropwise (approximately 100-150 µL) while vortexing vigorously.

  • Equilibration & Validation: Continue vortexing for 5 minutes.

    • Self-Validation: The opaque suspension must transition to a completely transparent, optically clear solution. Hold the vial against a dark background; if light-scattering particulates remain, the pH is insufficiently low. Verify the final pH is between 4.5 and 5.0 using a micro-pH probe.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Resistance during filtration indicates the presence of un-dissolved micro-precipitates. Smooth, resistance-free filtration confirms complete solubilization.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: Complexation is a dynamic equilibrium process. It requires sufficient time and agitation for the lipophilic benzyl and diethyl groups to partition out of the aqueous phase and into the hydrophobic cavity of the cyclodextrin[5].

CDComplexation Step1 Prepare 20% w/v HP-β-CD in aqueous buffer Step2 Add excess 1-Benzyl-2,5- diethylpiperazine free base Step1->Step2 Step3 Agitate for 24-48h at 25°C (Equilibration) Step2->Step3 Step4 Centrifuge at 10,000 x g (Self-Validation: Check Pellet) Step3->Step4 Step5 Quantify Supernatant via HPLC (Solubilized Complex) Step4->Step5

Self-validating workflow for preparing cyclodextrin inclusion complexes.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of PBS (pH 7.4) to create a 20% w/v solution.

    • Self-Validation: The vehicle must be perfectly clear before drug addition.

  • Drug Addition: Add 10 mg of the free base to the cyclodextrin solution (creating an intentional excess).

  • Complexation: Agitate the mixture on a thermomixer at 800 rpm and 25°C for 24 to 48 hours.

  • Phase Separation & Validation: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Self-Validation: A clear supernatant indicates successful complexation. The presence of a solid pellet at the bottom signifies the fraction of the drug that exceeded the complexation capacity of the 20% HP-β-CD solution.

  • Quantification: Carefully aspirate the supernatant and analyze it via HPLC-UV to determine the exact solubilized concentration before proceeding to downstream assays.

References[5] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics

Source: mdpi.com URL: 1] Title: An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine - Benchchem Source: benchchem.com URL: 2] Title: Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6) - Cheméo Source: chemeo.com URL: 4] Title: Cosolvent and Complexation Systems - Pharma Excipients Source: pharmaexcipients.com URL: 3] Title: Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties | Molecular Pharmaceutics Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Mono-N-Benzylation of 2,5-Diethylpiperazine

Welcome to the technical support center for advanced piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity during the prepar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity during the preparation of 1-Benzyl-2,5-diethylpiperazine. The primary obstacle in this synthesis is the inherent nucleophilicity of both nitrogen atoms in the 2,5-diethylpiperazine ring, which frequently leads to undesired poly-alkylation side reactions. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize the formation of the 1,4-dibenzyl-2,5-diethylpiperazine byproduct and maximize the yield of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions about the challenges of selective N-alkylation of piperazines.

Q1: What is poly-alkylation and why is it a significant problem in my 1-Benzyl-2,5-diethylpiperazine synthesis?

A1: Poly-alkylation is a common side reaction in amine chemistry where an alkylating agent, in this case, benzyl chloride or bromide, reacts multiple times with the amine substrate.[1][2] The piperazine ring contains two secondary amine nitrogens of comparable nucleophilicity.[3] After the first benzylation occurs to form the desired 1-Benzyl-2,5-diethylpiperazine, the product itself is still a secondary amine and remains a potent nucleophile.[4] Consequently, it can compete with the starting material (2,5-diethylpiperazine) for the remaining benzyl chloride, leading to the formation of the undesired 1,4-dibenzyl-2,5-diethylpiperazine. This "runaway reaction" results in a mixture of products that is often difficult to separate, leading to low yields of the desired mono-substituted product.[4]

Q2: What are the primary synthetic strategies to achieve selective mono-benzylation and avoid this issue?

A2: There are three principal strategies to overcome the challenge of poly-alkylation in piperazine synthesis:

  • Reductive Amination: This is often the most effective method. It involves reacting 2,5-diethylpiperazine with benzaldehyde (the carbonyl equivalent of the benzyl group) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This pathway is inherently more selective for mono-substitution.[3][5]

  • Protecting Group Strategy: This classic approach involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[6][7] This deactivates one nitrogen, allowing for selective benzylation of the other. The protecting group is then removed in a subsequent step. While highly effective, this adds steps to the overall synthesis.

  • Stoichiometric and Reaction Condition Control: This involves using a large excess of the piperazine starting material to statistically favor mono-alkylation. Modifying conditions such as temperature, solvent, and the use of piperazine salts can also improve selectivity.[7][8] For instance, using the monoprotonated salt of the piperazine renders one nitrogen non-nucleophilic, thereby directing alkylation to the free nitrogen.[8] However, these methods can be less reliable and often pose significant purification challenges.

Q3: Which method offers the best balance of selectivity, yield, and operational simplicity for my specific synthesis?

A3: For the direct, single-step synthesis of 1-Benzyl-2,5-diethylpiperazine, reductive amination is the most highly recommended strategy .[9] It avoids the use of highly reactive alkyl halides and directly produces the mono-benzylated product with high selectivity, often under mild conditions.[5] This method typically results in a cleaner reaction profile, simplifying downstream purification compared to direct alkylation. The protecting group strategy is robust but less atom-economical due to the additional protection and deprotection steps.

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section is formatted to address specific experimental problems you may encounter.

Issue 1: My reaction using benzyl chloride results in a mixture of mono- and di-substituted products, with a low yield of the desired compound.

  • Underlying Cause: This is the classic poly-alkylation problem. The mono-benzylated product is reacting faster or at a comparable rate to your starting material.[4]

  • Solutions:

    • Switch to Reductive Amination: This is the most effective solution. See Protocol 1 for a detailed procedure. This method avoids the highly reactive benzyl chloride and offers superior control.[5]

    • Modify Stoichiometry: Use a significant excess of 2,5-diethylpiperazine (e.g., 3 to 5 equivalents). This statistically increases the probability that the benzyl chloride will react with the starting material rather than the mono-benzylated product. The downside is the challenge of removing the excess starting material during workup.

    • Use a Monoprotonated Salt: Prepare the monohydrochloride or monotrifluoroacetate salt of 2,5-diethylpiperazine. The protonated nitrogen is no longer nucleophilic, forcing the reaction to occur selectively at the free nitrogen.[8] See Protocol 2 .

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can sometimes increase selectivity by favoring the kinetically controlled product, as the second alkylation may have a higher activation energy.

Issue 2: I am attempting reductive amination, but the reaction is incomplete or shows no product formation.

  • Underlying Cause: The efficiency of reductive amination is highly dependent on the formation of the iminium ion intermediate and the activity of the reducing agent.

  • Solutions:

    • Check the pH: The formation of the iminium ion from the condensation of the amine and aldehyde is typically acid-catalyzed but inhibited by high concentrations of acid (which would fully protonate the amine).[3] If the reaction medium is too basic, iminium formation is slow. If it is too acidic, the starting amine is rendered non-nucleophilic. For reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction is often buffered to a pH of 6-7. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) and generates acetic acid in situ, which catalyzes the reaction.

    • Verify Reagent Quality: Ensure the benzaldehyde is free of benzoic acid (which can form upon air oxidation) and that the reducing agent is fresh and has been stored properly.

    • Solvent Choice: The reaction is typically performed in solvents like methanol, ethanol, or DCM. Ensure your starting materials are soluble and the solvent is not reactive under the chosen conditions.

Issue 3: Purification is challenging. How can I effectively separate 1-Benzyl-2,5-diethylpiperazine from the starting material and the 1,4-dibenzyl byproduct?

  • Underlying Cause: The three compounds (starting material, mono- and di-substituted products) have similar structures, which can make separation by standard methods like column chromatography difficult due to close Rf values.

  • Solutions:

    • Acid-Base Extraction: Exploit the differences in basicity. The unreacted 2,5-diethylpiperazine has two basic nitrogens, while the mono-benzylated product has one, and the di-benzylated product has none (it's a tertiary amine). A carefully controlled acidic wash (e.g., with dilute HCl) can selectively protonate and extract the more basic starting material into the aqueous phase, potentially leaving the less basic product(s) in the organic layer.

    • Column Chromatography Optimization: Use a shallow solvent gradient during silica gel column chromatography. A solvent system like ethyl acetate/hexanes with a small amount of triethylamine (~0.5-1%) can help prevent streaking and improve separation of basic amines.

    • Salt Crystallization: Convert the crude product mixture into their hydrochloride or other salts. The different salts may have varying solubilities, allowing for fractional crystallization to isolate the desired product.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving selective mono-benzylation.

Protocol 1: Selective Mono-Benzylation via Reductive Amination (Recommended)

This method is highly selective and generally provides a cleaner product profile than direct alkylation.

  • Materials:

    • 2,5-diethylpiperazine (1.0 eq)

    • Benzaldehyde (1.05 eq), freshly distilled

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-diethylpiperazine (1.0 eq) and anhydrous DCM.

    • Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be slightly exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 3-12 hours).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield pure 1-Benzyl-2,5-diethylpiperazine.

Protocol 2: Controlled Direct Alkylation using a Monoprotonated Salt

This protocol offers improved selectivity over direct alkylation of the free base by deactivating one nitrogen atom.[8]

  • Materials:

    • 2,5-diethylpiperazine (1.0 eq)

    • Hydrochloric acid (e.g., 2M solution in ether or prepared in situ) (1.0 eq)

    • Benzyl chloride (1.0 eq), freshly distilled

    • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0-3.0 eq)

    • Acetonitrile or Ethanol

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • Dissolve 2,5-diethylpiperazine (1.0 eq) in a suitable solvent like ethanol or acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C) and slowly add one equivalent of hydrochloric acid. Stir for 30 minutes to form the monohydrochloride salt in situ.

    • Add the base (e.g., K₂CO₃) to the suspension, followed by the dropwise addition of benzyl chloride (1.0 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux (e.g., ~80 °C for acetonitrile). Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Section 4: Data Summary and Visual Guides

Table 1: Comparison of Synthetic Strategies for Mono-Benzylation
FeatureDirect Alkylation (Uncontrolled)Direct Alkylation (Salt Method)Reductive Amination
Selectivity Low to ModerateModerate to GoodHigh to Excellent
Typical Yield Variable, often <50%50-70%70-95%
Byproducts Significant poly-alkylationReduced poly-alkylationMinimal
Purification DifficultModerateEasiest
Reagents Benzyl Halide (Lachrymator)Benzyl Halide, AcidBenzaldehyde, Hydride
Reaction Conditions Often requires heatRequires heatOften at room temperature
Visualizing the Reaction Pathways

Polyalkylation_Problem Start 2,5-Diethylpiperazine Mono 1-Benzyl-2,5-diethylpiperazine (Desired Product) Start->Mono 1st Alkylation Reagent1 + Benzyl-Cl Reagent + Benzyl-Cl Di 1,4-Dibenzyl-2,5-diethylpiperazine (Side Product) Mono->Di 2nd Alkylation (Undesired) Reagent2 + Benzyl-Cl Reductive_Amination_Workflow Start 1. Mix Reactants (2,5-Diethylpiperazine + Benzaldehyde in DCM) Iminium 2. Iminium Ion Formation (Acid-catalyzed intermediate) Start->Iminium Reduction 3. Reduction (Add NaBH(OAc)₃) Iminium->Reduction Workup 4. Aqueous Workup (Quench, Extract, Dry) Reduction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Final Product (1-Benzyl-2,5-diethylpiperazine) Purify->Product

Caption: Workflow for the recommended reductive amination protocol.

Section 5: References

  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95.

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to unsymmetrical N,N′-disubstituted piperazines... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2020, January 6). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • Fiveable. (2025, August 15). Polyalkylation: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Retrieved from [Link]

  • YouTube. (2024, April 28). Lec9 - Polyalkylation of Amines. YouTube. Retrieved from [Link]

  • American Chemical Society. (2021, January 26). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines. Google Patents. Retrieved from

  • National Center for Biotechnology Information. (2020, January 17). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-2,5-diethylpiperazine (C15H24N2). PubChem. Retrieved from [Link]

  • LOCKSS. (2015, May 14). chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review. LOCKSS. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase gradients for 1-Benzyl-2,5-diethylpiperazine chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 1-Benzyl-2,5-diethylpiperazine . As a basic, lipophilic molecule frequently utilized as a critical intermediate in drug discovery (such as in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-Benzyl-2,5-diethylpiperazine .

As a basic, lipophilic molecule frequently utilized as a critical intermediate in drug discovery (such as in the synthesis of diacylglycerol kinase (DGK) inhibitors)[1], 1-Benzyl-2,5-diethylpiperazine presents specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Its secondary and tertiary amine groups make it highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing, poor resolution, and retention time shifts[2][3].

This guide provides authoritative troubleshooting steps, diagnostic workflows, and self-validating protocols to help you optimize mobile phase gradients and achieve perfect peak symmetry.

Diagnostic Workflow: Resolving Peak Tailing

G Start Analyze 1-Benzyl-2,5-diethylpiperazine CheckPeak Assess Peak Shape Start->CheckPeak Tailing Severe Tailing (As > 1.5) CheckPeak->Tailing Issue Detected GoodShape Symmetrical Peak (As < 1.2) CheckPeak->GoodShape Ideal Shape pHCheck Check Mobile Phase pH vs Analyte pKa (~8-9) Tailing->pHCheck LowPH Low pH (≤ 3.0) Protonate Silanols pHCheck->LowPH Acidic Route HighPH High pH (≥ 10.0) Deprotonate Amines pHCheck->HighPH Basic Route ColumnCheck1 Use End-capped Type-B Silica LowPH->ColumnCheck1 ColumnCheck2 Use High-pH Stable Hybrid Silica HighPH->ColumnCheck2 GradientOpt Optimize Gradient Slope (e.g., 1-2% B / min) ColumnCheck1->GradientOpt ColumnCheck2->GradientOpt GradientOpt->GoodShape

Workflow for resolving peak tailing in basic piperazine chromatography.

Troubleshooting Guide & FAQs

Q1: Why does 1-Benzyl-2,5-diethylpiperazine exhibit severe peak tailing on my standard C18 column? A: Peak tailing for basic compounds is primarily driven by secondary retention mechanisms. While the hydrophobic benzyl group interacts with the C18 phase, the protonated basic nitrogens in the piperazine ring interact via ion-exchange with unbonded, ionized silanol groups (Si-O⁻) on the silica surface[2][3]. If your mobile phase is at a mid-pH (pH 4–8), the silanols are negatively charged while the piperazine (pKa ~8-9) is positively charged, causing strong, uneven retention that stretches the trailing edge of the peak[4].

Q2: To fix the tailing, should I use a low-pH or high-pH mobile phase gradient? A: Both approaches are scientifically valid, but they manipulate different parts of the interaction:

  • The Low-pH Approach (pH ≤ 3.0): By using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid, you drop the pH below the pKa of the silanol groups. This protonates the silanols (Si-OH), neutralizing their charge and shutting down the ion-exchange interaction[2]. Causality: The analyte remains charged and highly polar, which fixes the tailing but may cause it to elute very early in the gradient.

  • The High-pH Approach (pH ≥ 10.0): By using buffers like Ammonium Bicarbonate adjusted with Ammonium Hydroxide, you raise the pH above the pKa of the piperazine. This deprotonates the nitrogens, rendering the entire molecule neutral. Causality: A neutral molecule will not interact with ionized silanols and becomes significantly more hydrophobic, increasing its retention on the column and allowing for better separation from polar impurities.

Q3: How should I structure the gradient slope to separate the (2R,5S) and (2S,5R) diastereomers? A: Diastereomers of 1-benzyl-2,5-diethylpiperazine have nearly identical hydrophobicities. A ballistic gradient (e.g., 5–95% B in 2 minutes) is excellent for high-throughput screening[5], but it will co-elute these isomers. You must utilize a shallow gradient slope (e.g., 1–2% organic increase per minute) specifically across the elution window of the compound to exploit minute differences in their 3D spatial interaction with the stationary phase[5].

Quantitative Data: Mobile Phase Selection Matrix

To easily compare how different mobile phase environments affect 1-Benzyl-2,5-diethylpiperazine, refer to the matrix below:

StrategyMobile Phase pHModifier / BufferAnalyte State (Piperazine)Silanol State (Si-OH)Expected RetentionExpected Peak Shape
Unoptimized 6.0 - 7.0Water / AcetonitrileProtonated (Cationic)Ionized (Anionic)VariableSevere Tailing (As > 2.0)
Low-pH 2.0 - 3.00.1% TFA or Formic AcidProtonated (Cationic)NeutralizedLow (Elutes early)Good (As < 1.3)
High-pH 10.0 - 10.510 mM Ammonium BicarbonateNeutral (Deprotonated)Ionized (Anionic)High (Strongly retained)Excellent (As < 1.1)

Step-by-Step Methodologies

Protocol 1: High-pH Gradient Optimization (Recommended)

Objective: Achieve baseline resolution and perfect peak symmetry for basic piperazines by neutralizing the analyte.

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) designed to withstand high pH without silica dissolution[6].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Procedure:

  • System Preparation: Purge the LC lines with Mobile Phase A and B. Ensure your column is explicitly rated for pH up to 12.

  • Equilibration: Equilibrate the column at 5% B for at least 10 column volumes.

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 5% B (allows unretained polar salts to elute).

    • 1.0 - 7.0 min: Linear ramp from 5% B to 60% B (Shallow slope to resolve alkyl impurities).

    • 7.0 - 8.0 min: Ramp to 95% B (Column wash).

    • 8.0 - 10.0 min: Hold at 95% B.

    • 10.0 - 10.1 min: Return to 5% B.

    • 10.1 - 12.0 min: Re-equilibration.

  • Flow & Temperature: Set flow rate to 0.4 mL/min and column oven to 40 °C to reduce system backpressure and improve mass transfer kinetics.

  • Self-Validation Step: Before running the sample batch, inject a reference standard of 1-benzyl-2,5-diethylpiperazine. Calculate the USP Tailing Factor (As). The system is validated for the run ONLY if As < 1.2 and retention time precision across three replicate injections is %RSD < 1.0%.

Protocol 2: Low-pH Ion-Pairing Method (Alternative)

Objective: Retain and resolve the analyte using acidic conditions compatible with standard, traditional Type-B silica columns.

Materials:

  • Column: Standard Type-B Silica C18, heavily end-capped (e.g., 100 mm x 4.6 mm, 3 µm)[2][7].

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Preparation: Prepare 0.1% TFA freshly. TFA acts as an ion-pairing reagent, binding to the protonated piperazine and forming a neutral hydrophobic complex that shields it from residual silanols[7].

  • Gradient Execution: Start at 2% B (necessary due to the lower innate retention of the protonated amine). Ramp to 50% B over 10 minutes.

  • Washing: Flush with 95% B for 3 minutes to remove highly retained hydrophobic impurities.

  • Self-Validation Step: Run a blank injection (mobile phase only) to establish a baseline free of ghost peaks. Inject the standard; the method is validated if the theoretical plate count (N) exceeds 10,000 and the peak asymmetry is between 0.9 and 1.3. (Caution: TFA suppresses MS ionization signals. If using LC-MS, switch to 0.1% Formic Acid, though peak tailing may slightly increase[5]).

References

  • "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • "Peak Tailing in HPLC" Element Lab Solutions. Available at:[Link]

  • "Peak Tailing" Chromatography Forum. Available at: [Link]

  • "How can I prevent peak tailing in HPLC?" ResearchGate. Available at: [Link]

  • "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at:[Link]

  • "A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis" Chromatography Online. Available at: [Link]

  • "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis" National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408" Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 1-Benzyl-2,5-diethylpiperazine

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals facing isolation challenges with 1-Benzyl-2,5-diethylpiperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals facing isolation challenges with 1-Benzyl-2,5-diethylpiperazine . Due to its specific structural features—a lipophilic benzyl group paired with sterically hindered diethyl substitutions on the piperazine ring—this compound frequently resists traditional crystallization, instead favoring amorphous agglomeration or phase demixing.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish robust, self-validating isolation workflows.

Part 1: Core Mechanistic Challenges

The "Oiling Out" Phenomenon: Liquid-Liquid Phase Separation (LLPS)

The most pervasive issue when isolating 1-Benzyl-2,5-diethylpiperazine is Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the laboratory as "oiling out"[1].

The Causality: LLPS occurs when a supersaturated solution enters a metastable liquid-liquid demixing region before reaching the critical supersaturation required for primary nucleation. The system separates into a solute-rich dispersed phase (the "oil") and a solute-lean continuous phase. While the chemical potential driving crystallization exists in both phases, the high viscosity within the oil droplets severely restricts the molecular diffusion and conformational rearrangement necessary to build a highly ordered crystal lattice [2]. Consequently, rapid cooling forces the system deep into a spinodal decomposition zone, yielding an impure, supersaturated liquid rather than a solid [3].

To successfully isolate the compound, the crystallization trajectory must be engineered to bypass the LLPS binodal curve, favoring direct nucleation from a single liquid phase [4].

LLPS_Troubleshooting A Oiling Out (LLPS) Detected B Analyze Phase Diagram (Determine Spinodal Curve) A->B Step 1 C Adjust Solvent/Anti-Solvent Ratio B->C Step 2a D Optimize Cooling Rate (< 0.1 °C/min) B->D Step 2b E Introduce Seed Crystals (Low Supersaturation) C->E Step 3 D->E Step 3 F Nucleation & Crystal Growth E->F Step 4

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 2: Troubleshooting FAQs

Q1: My 1-Benzyl-2,5-diethylpiperazine free base keeps oiling out upon cooling. How do I force nucleation? A: You must prevent the system from crossing the LLPS boundary. First, flatten your cooling profile. Rapid cooling outpaces the kinetics of nucleation. Second, employ seeding at low supersaturation . If you seed above the solubility curve, the seeds dissolve; if you seed inside the spinodal region, the oil simply coats the seeds, rendering them inactive. You must introduce seed crystals strictly within the metastable zone—after the solution is supersaturated but before it turns cloudy (demixes).

Q2: The free base simply will not crystallize, even with seeding. What is the next logical step? A: Transition to salt screening . The steric hindrance of the 2,5-diethyl groups combined with the lipophilic benzyl moiety severely limits the free base's ability to pack efficiently into a crystal lattice. By introducing a counterion, you alter the thermodynamic landscape. Ensure you select an acid where the ΔpKa​ (difference between the pKa​ of the piperazine nitrogen and the acid) is greater than 3 to guarantee complete proton transfer and stable salt formation [5].

Q3: I formed a salt, but it traps a high percentage of impurities. How can I improve purity without sacrificing yield? A: Impurity entrapment is a hallmark of rapid anti-solvent addition or uncontrolled secondary nucleation. To resolve this, implement a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature (e.g., heating to 40°C and cooling to 5°C repeatedly), you force the dissolution of smaller, imperfect, impurity-laden crystals, allowing the solute to redeposit onto larger, thermodynamically stable, and purer crystal faces.

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Metastable Seeding

This protocol is a self-validating system designed to bypass LLPS by controlling the supersaturation trajectory.

  • Dissolution: Dissolve 10.0 g of crude 1-Benzyl-2,5-diethylpiperazine in 40 mL of primary solvent (e.g., Isopropanol) at 55°C until completely clear.

  • Titration of the Metastable Zone: Slowly add the anti-solvent (e.g., Heptane) dropwise at 55°C until a faint, persistent turbidity appears (the solubility limit).

  • Re-equilibration: Immediately increase the temperature to 58°C and hold for 15 minutes until the solution is perfectly clear again. You are now safely inside the metastable zone.

  • Seeding: Introduce 0.1 g (1 wt%) of pure 1-Benzyl-2,5-diethylpiperazine seed crystals. The seeds must remain suspended and not dissolve.

  • Controlled Desupersaturation: Apply a linear cooling ramp of 0.1 °C/min down to 5°C. Causality note: This slow rate ensures that crystal growth consumes the supersaturation faster than the system can approach the LLPS boundary.

  • Isolation: Isolate the crystals via vacuum filtration, wash with 10 mL of cold Heptane, and dry under vacuum at 30°C for 12 hours.

Protocol B: High-Throughput Salt Screening

Use this workflow when the free base is intractable.

  • Preparation: Prepare a 0.5 M stock solution of 1-Benzyl-2,5-diethylpiperazine in a 1:1 mixture of Ethyl Acetate and Ethanol.

  • Dispensing: Dispense 2 mL (1.0 mmol) of the stock solution into a series of 5 mL glass vials.

  • Counterion Addition: Add 1.05 mmol (a slight molar excess) of various pharmaceutically acceptable acids (see Table 2) to each vial.

  • Thermal Cycling: Seal the vials and subject them to thermal cycling: heat to 50°C at 1°C/min, hold for 2 hours, cool to 5°C at 0.5°C/min, hold for 2 hours. Repeat for 3 cycles.

  • Validation: Harvest any resulting solids. Validate salt formation (rather than physical mixtures) using Differential Scanning Calorimetry (DSC) to confirm a single, distinct melting endotherm, and Powder X-Ray Diffraction (PXRD) to confirm a novel crystalline lattice [5].

Salt_Screening Start 1-Benzyl-2,5-diethylpiperazine Free Base Acid Select Counterion (ΔpKa > 3) Start->Acid Mix Equimolar Mixing in Primary Solvent Acid->Mix Cool Thermal Cycling (Ostwald Ripening) Mix->Cool Eval Solid Form Characterization (PXRD, DSC, TGA) Cool->Eval Success Stable Crystalline Salt Eval->Success Crystalline Fail Amorphous / Oil Eval->Fail Non-crystalline Fail->Acid Re-screen

High-throughput salt screening workflow for 1-Benzyl-2,5-diethylpiperazine.

Part 4: Data Presentation

Table 1: Solvent System Matrix for Piperazine Derivatives

Quantitative summary of solvent pairings to modulate solubility and avoid phase demixing.

Primary SolventAnti-SolventBoiling Point Diff (°C)LLPS PropensityRecommended Cooling Rate
IsopropanolHeptane~16High (if cooled fast)< 0.1 °C / min
Ethyl AcetateHexane~8Moderate0.2 °C / min
EthanolWater~22Very HighIsothermal anti-solvent addition
TolueneCyclohexane~29Low0.5 °C / min
Table 2: Counterion Properties for Salt Screening

Selection matrix based on pKa​ differentials to ensure robust salt formation.

Counterion (Acid)Acid pKa1​ Estimated ΔpKa​ Expected Solid StateNotes
Hydrochloric Acid-6.0> 15Highly CrystallineProne to hygroscopicity.
Maleic Acid1.9~ 7.9CrystallineForms strong hydrogen-bonded networks.
L-Tartaric Acid2.9~ 6.9CrystallineExcellent for chiral resolution of diastereomers.
Fumaric Acid3.0~ 6.8Moderate/SlowLow solubility of the acid can cause co-precipitation.
Acetic Acid4.7~ 5.1Oil / Amorphous ΔpKa​ too low; often results in unstable oils.

Part 5: References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. ACS Publications.[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? ACS Publications. [Link]

Reference Data & Comparative Studies

Validation

Pharmacological Divergence of Piperazine Scaffolds: 1-Benzylpiperazine (BZP) vs. 1-Benzyl-2,5-diethylpiperazine

Executive Summary The piperazine ring is a ubiquitous pharmacophore in drug discovery. However, minor structural modifications to this ring dictate profound shifts in pharmacological targeting.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in drug discovery. However, minor structural modifications to this ring dictate profound shifts in pharmacological targeting. This guide objectively compares the profiles of 1-benzylpiperazine (BZP) , a well-characterized monoamine releasing agent, and 1-benzyl-2,5-diethylpiperazine , a sterically hindered derivative that serves as a critical structural core for next-generation immuno-oncology drugs, specifically Diacylglycerol Kinase (DGK) α/ζ inhibitors.

Understanding the structure-activity relationship (SAR) between these two molecules is essential for researchers designing targeted CNS therapeutics or novel immunomodulators.

Mechanistic Divergence: The Role of Steric Hindrance

1-Benzylpiperazine (BZP): Monoamine Transporter Modulation

BZP is a central nervous system stimulant with a pharmacological profile similar to amphetamines[1]. Because its piperazine ring is unsubstituted at the 2, 3, 5, and 6 positions, it possesses the necessary spatial geometry to mimic endogenous monoamines.

BZP acts as a competitive substrate for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[2]. By entering the presynaptic terminal, BZP disrupts presynaptic autoreceptors and vesicular monoamine transporter 2 (VMAT2)[2]. This disruption leads to the reverse transport of neurotransmitters into the synaptic cleft, resulting in massive sympathomimetic and euphoriant effects[1].

BZP_Pathway BZP 1-Benzylpiperazine (BZP) MAT Monoamine Transporters (DAT, SERT, NET) BZP->MAT Competitive Substrate VMAT VMAT2 (Vesicular Transporter) BZP->VMAT Vesicular Depletion Synapse Synaptic Cleft (Monoamine Accumulation) MAT->Synapse Reverse Transport VMAT->Synapse Cytosolic Efflux Receptors Post-Synaptic Receptors Synapse->Receptors Sympathomimetic Signal

Fig 1. BZP-mediated monoamine efflux and synaptic receptor activation pathway.

1-Benzyl-2,5-diethylpiperazine: Lipid Kinase Inhibition Scaffold

In stark contrast, the addition of ethyl groups at the 2 and 5 positions of the piperazine ring completely abolishes monoamine transporter affinity. The steric bulk of the 2,5-diethyl substitution prevents the molecule from fitting into the narrow binding pockets of DAT or SERT.

Instead, this specific stereochemical scaffold—particularly the (2S,5R) configuration—has been identified as a highly effective core for binding to the kinase domain of Diacylglycerol Kinases (DGKα and DGKζ)[3]. DGKs are intracellular lipid kinases that terminate T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA)[4]. When elaborated into full DGK inhibitors (such as the first-in-class BMS-986408), the 2,5-diethylpiperazine core provides the exact lipophilic and conformational properties required to block DGK, thereby sustaining DAG levels and enhancing anti-tumor T-cell activation[3].

DGK_Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG PIP2 Hydrolysis PKC PKC / ERK Pathway DAG->PKC Sustained Activation DGK DGK α/ζ DAG->DGK Kinase Substrate Immunity Anti-Tumor Immunity PKC->Immunity Gene Transcription PA Phosphatidic Acid (PA) DGK->PA Signal Termination Inhibitor DGK Inhibitor (2,5-Diethylpiperazine Core) Inhibitor->DGK Steric Blockade

Fig 2. Mechanism of 2,5-diethylpiperazine-derived DGK inhibitors in T-cells.

Comparative Pharmacological Data

The following table summarizes the quantitative and qualitative divergence between the two scaffolds based on current pharmacological literature.

Feature1-Benzylpiperazine (BZP)1-Benzyl-2,5-diethylpiperazine (DGK Scaffold)
Primary Target DAT, SERT, NET (Monoamine Transporters)DGKα / DGKζ (Diacylglycerol Kinases)
Mechanism of Action Competitive substrate / Monoamine releaserSteric kinase domain inhibitor (when elaborated)
Biological Outcome Sympathomimetic CNS stimulationEnhanced T-cell proliferation & anti-tumor immunity
Typical Potency EC50 ~ 1–10 μM (Monoamine Release)EC50 ~ 1–100 nM (pERK Activation for derivatives)
Research Application Neuropharmacology, Addiction studiesImmuno-oncology, Checkpoint inhibitor development

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of these compounds requires distinct, self-validating experimental systems.

Protocol 1: Monoamine Release & Reuptake Assay (BZP Profiling)

To quantify the efflux capacity of BZP, researchers utilize synaptosomes isolated from rat striatum (for DAT) or prefrontal cortex (for SERT/NET).

  • Radioligand Loading: Pre-incubate synaptosomes with [3H]-dopamine or [3H]-serotonin for 30 minutes at 37°C.

    • Causality: Loading the vesicles with tritiated neurotransmitters allows for highly sensitive, real-time quantification of efflux when the test compound is introduced, isolating the "release" mechanism from baseline synthesis.

  • Compound Incubation: Wash the synaptosomes and introduce BZP at varying concentrations (0.1 μM to 100 μM).

  • Self-Validation (Controls): Run parallel assays using a pure reuptake inhibitor (e.g., cocaine or fluoxetine) as a negative control for release, and a known releaser (e.g., amphetamine) as a positive control.

    • Causality: This internal validation is critical. If BZP is a true releaser, it will induce massive [3H] efflux similar to amphetamine. Pure reuptake inhibitors will only block baseline uptake without triggering the efflux spike, proving the mechanism of action.

  • Quantification: Measure radioactivity in the superfusate via liquid scintillation counting to calculate the EC50 for monoamine release.

Protocol 2: T-Cell pERK Activation Assay (2,5-Diethylpiperazine Derivatives)

To validate the efficacy of 2,5-diethylpiperazine-based DGK inhibitors, a phosphorylated ERK (pERK) assay in human whole blood or isolated T-cells is employed[3].

  • T-Cell Stimulation: Stimulate human T-cells using anti-CD3/anti-CD28 antibodies.

    • Causality: TCR stimulation is strictly required to generate the endogenous DAG substrate. Without TCR activation, DGK has no substrate to act upon, rendering the inhibitor's effect invisible.

  • Inhibitor Treatment: Treat cells with the 2,5-diethylpiperazine derivative (e.g., BMS-986408) for 1–4 hours.

  • Self-Validation (Controls & Viability): Use PMA (Phorbol 12-myristate 13-acetate) as a positive control for maximal downstream PKC/ERK activation. Concurrently run a CellTiter-Glo viability assay.

    • Causality: PMA directly activates PKC, bypassing DGK entirely. If the test compound shows pERK activation but low cell viability, the signal may be a false-positive artifact of cellular stress/apoptosis rather than true DGK inhibition.

  • Flow Cytometry: Fix, permeabilize, and stain cells for intracellular pERK1/2. An effective DGK inhibitor will show a dose-dependent increase in pERK mean fluorescence intensity (MFI)[3].

References

  • Benzylpiperazine: "A messy drug" - PubMed. National Institutes of Health (NIH).[Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408. Journal of Medicinal Chemistry (ACS).[Link]

  • US11584747B2 - Substituted pyridopyrimidinonyl compounds useful as T cell activators.

Sources

Comparative

Structural comparison of 1-Benzyl-2,5-diethylpiperazine with other synthetic piperazines

Structural and Pharmacological Comparison of 1-Benzyl-2,5-diethylpiperazine Against Standard Synthetic Piperazines As synthetic piperazines continue to evolve, understanding their structure-activity relationships (SAR) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison of 1-Benzyl-2,5-diethylpiperazine Against Standard Synthetic Piperazines

As synthetic piperazines continue to evolve, understanding their structure-activity relationships (SAR) is paramount for drug development professionals. The piperazine scaffold is highly versatile; minor substitutions on the ring or its nitrogen atoms drastically shift a molecule's pharmacological profile from monoamine transporter modulation to targeted kinase inhibition.

This guide provides an objective structural and functional comparison between 1-Benzyl-2,5-diethylpiperazine and standard reference piperazines, such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

Structural Dynamics and SAR Logic

The fundamental difference between these compounds lies in their conformational flexibility and steric bulk.

  • Unsubstituted Piperazines (BZP, mCPP, TFMPP): Molecules like BZP feature an unsubstituted piperazine ring attached to a benzyl group. This lack of ring substitution allows the piperazine core to easily adopt various chair conformations, enabling the basic nitrogen atoms to form critical salt bridges with conserved aspartate residues (e.g., Asp79 in hDAT) within the central binding site (S1) of monoamine transporters. Consequently, BZP acts as a potent dopamine transporter (DAT) and norepinephrine transporter (NET) releaser. Phenylpiperazines like TFMPP and mCPP shift this affinity toward the serotonin transporter (SERT) and 5-HT receptors[1].

  • Sterically Constrained Piperazines (1-Benzyl-2,5-diethylpiperazine): The introduction of two ethyl groups at the 2 and 5 positions of the piperazine ring fundamentally alters the molecule's spatial geometry. Specifically, the (2R,5S) stereoisomer forces these alkyl groups into pseudo-equatorial or pseudo-axial positions. This creates significant steric hindrance around the basic nitrogens, preventing the tight binding required for monoamine transporter activation. Instead of acting on the central nervous system (CNS) monoamine pathways, this rigid, bulky scaffold is highly valued in immuno-oncology as a structural intermediate for Diacylglycerol Kinase (DGK) inhibitors, which are used to promote T-cell activation[2].

SAR Base Piperazine Scaffold (Basic Pharmacophore) Sub1 N1-Benzyl Substitution (e.g., BZP) Base->Sub1 Benzyl Addition Sub2 N1-Phenyl Substitution (e.g., mCPP, TFMPP) Base->Sub2 Phenyl Addition Sub3 2,5-Diethyl + N1-Benzyl (1-Benzyl-2,5-diethylpiperazine) Sub1->Sub3 2,5-Diethyl Addition Eff1 High DAT Affinity DA Release Sub1->Eff1 Eff2 High SERT Affinity 5-HT Receptor Agonism Sub2->Eff2 Eff3 Steric Hindrance at Transporters Kinase Inhibitor Scaffold (DGK) Sub3->Eff3

Structure-Activity Relationship pathways of synthetic piperazine derivatives.

Comparative Pharmacological Data

The following table summarizes the divergent pharmacological targets and affinities driven by the structural modifications discussed above.

CompoundStructural ClassificationPrimary Pharmacological TargetDAT Affinity / ActivitySERT Affinity / Activity
1-Benzylpiperazine (BZP) Unsubstituted BenzylpiperazineDAT / NET (Reuptake Inhibitor / Releaser)EC₅₀ ~175 nM>10,000 nM[3]
1-(3-Chlorophenyl)piperazine (mCPP) PhenylpiperazineSERT / 5-HT ReceptorsLow AffinityHigh Affinity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) PhenylpiperazineSERT / 5-HT ReceptorsLow AffinityHigh Affinity[1]
1-Benzyl-2,5-diethylpiperazine 2,5-Dialkyl Substituted BenzylpiperazineDiacylglycerol Kinase (DGK) (Intermediate Scaffold)Negligible (Steric Clash)Negligible (Steric Clash)[2]

Experimental Methodologies

To objectively compare the performance of these compounds, researchers must employ orthogonal assays that validate both monoamine transporter affinity (for BZP/TFMPP) and kinase inhibition (for 2,5-diethyl derivatives). The following protocols are designed as self-validating systems.

Protocol A: Competitive Radioligand Binding Assay (DAT/SERT)

This assay determines the binding affinity ( Ki​ ) of the piperazine derivatives at monoamine transporters.

  • Membrane Preparation: Homogenize target tissue (e.g., rat striatum for DAT) in an ice-cold 0.32 M sucrose buffer.

    • Causality: Sucrose acts as an osmotic stabilizer, ensuring the structural integrity of the synaptosomes and preventing the premature lysis of vesicles containing the functional transporters.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]WIN35,428 (for DAT) or [³H]citalopram (for SERT) and varying concentrations of the test piperazine (10⁻¹⁰ to 10⁻⁴ M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Causality: DAT and SERT are strictly Na⁺-dependent symporters; omitting NaCl from the buffer will collapse the binding pocket conformation, yielding false negatives.

  • Self-Validation (Internal Control): Define Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of a known potent inhibitor (e.g., Mazindol for DAT). Specific binding is calculated as Total Binding minus NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Piperazines are highly lipophilic. PEI coats the glass fibers with a positive charge, neutralizing the filter matrix and drastically reducing the non-specific adhesion of the test compounds to the filter itself.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

Protocol Prep Membrane Preparation (Sucrose Buffer) Incubation Radioligand Incubation (e.g., [³H]WIN35,428) Prep->Incubation Aliquot Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Terminate Scintillation Liquid Scintillation Counting Filtration->Scintillation Extract

Workflow for competitive radioligand binding assays evaluating transporter affinity.

Protocol B: In Vitro Diacylglycerol Kinase (DGK) Luminescent Assay

Because 1-Benzyl-2,5-diethylpiperazine and its derivatives target lipid kinases[2], a specific kinase assay is required to evaluate its performance.

  • Micelle Preparation: Prepare lipid micelles containing 1,2-dioleoyl-sn-glycerol (DAG, the substrate) and phosphatidylserine in a buffer containing 1% Octyl β -D-glucopyranoside.

    • Causality: DGK is a lipid kinase that operates at the membrane interface. Presenting the DAG substrate within artificial micelles mimics the physiological lipid bilayer, which is strictly required for the enzyme's catalytic activation.

  • Kinase Reaction: Combine recombinant DGK enzyme, lipid micelles, 10 µM ATP, and the test compound. Incubate at 30°C for 45 minutes.

  • Self-Validation (Internal Control): Run parallel wells containing 10 µM R59022 (a known DGK inhibitor) to establish the maximum inhibition baseline and validate the dynamic range of the assay.

  • Detection (ADP-Glo): Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Causality: Measuring ADP production rather than ATP depletion provides a positive luminescent signal that is directly proportional to kinase activity, significantly reducing background noise and increasing assay sensitivity for highly potent inhibitors.

References

  • MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC - NIH.
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine - Benchchem.
  • New Psychoactive Substances: Piperazines and Aminoindanes - Encyclopedia.pub.
  • US20240270751A1 - Pyrazolopyridinone Compounds - Google P

Sources

Validation

Cross-Reactivity of 1-Benzyl-2,5-diethylpiperazine in Standard Amphetamine Immunoassays: A Comparative Guide

In the landscape of forensic toxicology and clinical drug screening, the specificity of immunoassays is paramount. The potential for cross-reactivity of structurally related, yet pharmacologically distinct, compounds can...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of forensic toxicology and clinical drug screening, the specificity of immunoassays is paramount. The potential for cross-reactivity of structurally related, yet pharmacologically distinct, compounds can lead to false-positive results, necessitating costly and time-consuming confirmatory testing. This guide provides an in-depth analysis of the cross-reactivity profile of 1-Benzyl-2,5-diethylpiperazine, a designer piperazine derivative, in two widely used commercial amphetamine immunoassays: the Enzyme Multiplied Immunoassay Technique (EMIT) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and evaluating the cross-reactivity of novel compounds. The experimental data presented herein is generated from a controlled in-vitro study designed to provide a clear comparison of the cross-reactivity of 1-Benzyl-2,5-diethylpiperazine against d-amphetamine and d-methamphetamine.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays are foundational tools in high-throughput drug screening due to their speed and sensitivity.[1] These assays rely on the principle of competitive binding, where the target analyte in a sample competes with a labeled drug for a limited number of antibody binding sites.[2] However, the specificity of these antibodies is not absolute. Structurally similar molecules can also bind to the antibody, albeit typically with lower affinity, leading to a phenomenon known as cross-reactivity.[3] This can result in a positive screening result even in the absence of the targeted drug.

The degree of cross-reactivity is influenced by the structural homology between the target analyte and the interfering substance.[4] Therefore, a thorough evaluation of the cross-reactivity of new psychoactive substances and other novel chemical entities is a critical aspect of assay validation and responsible data interpretation.

Structural Comparison: 1-Benzyl-2,5-diethylpiperazine vs. Amphetamines

A visual comparison of the chemical structures of 1-Benzyl-2,5-diethylpiperazine, d-amphetamine, and d-methamphetamine reveals key similarities and differences that can influence antibody recognition.

  • Shared Features: All three molecules possess a phenyl ring and a nitrogen-containing aliphatic side chain, which are common recognition motifs for amphetamine-class antibodies.

  • Key Differences: 1-Benzyl-2,5-diethylpiperazine is a significantly larger molecule with a central piperazine ring and two ethyl groups at the 2 and 5 positions. The nitrogen atoms are part of this heterocyclic ring system, and one is substituted with a benzyl group. In contrast, amphetamine and methamphetamine have a simpler phenethylamine backbone with a primary and secondary amine, respectively.

These structural disparities, particularly the steric hindrance introduced by the diethylpiperazine ring and the benzyl group, are hypothesized to reduce the binding affinity of 1-Benzyl-2,5-diethylpiperazine to antibodies raised against the smaller, more flexible amphetamine and methamphetamine molecules.

Experimental Design: A Rigorous Approach to Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of 1-Benzyl-2,5-diethylpiperazine, a series of experiments were conducted using two commercially available immunoassay platforms: the Thermo Scientific™ DRI™ Amphetamines Assay (an EMIT-based homogenous enzyme immunoassay) and the Amphetamine Direct ELISA Kit from Sigma-Aldrich (a competitive ELISA).[2][5] The experimental design adhered to principles outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI) for immunoassay validation.[6][7]

Materials and Methods
  • Test Compound: 1-Benzyl-2,5-diethylpiperazine (certified reference material).

  • Target Analytes: d-Amphetamine and d-Methamphetamine (certified reference materials).

  • Immunoassays:

    • Thermo Scientific™ DRI™ Amphetamines Assay, performed on a clinical chemistry analyzer.

    • Amphetamine Direct ELISA Kit (Sigma-Aldrich, Cat. No. SE120144).[5]

  • Sample Matrix: Certified drug-free human urine.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-reactivity assessment.

G cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis prep_standards Prepare Stock Solutions (1 mg/mL in Methanol) prep_spikes Prepare Spiking Solutions (Serial Dilutions in Drug-Free Urine) prep_standards->prep_spikes run_emit DRI™ Amphetamines Assay (EMIT) prep_spikes->run_emit run_elisa Amphetamine Direct ELISA prep_spikes->run_elisa calc_ic50 Determine IC50 Values run_emit->calc_ic50 run_elisa->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Protocols

DRI™ Amphetamines Assay (EMIT) Protocol

The DRI™ Amphetamines Assay is a homogenous enzyme immunoassay based on the competition between a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and the free drug in the sample for a fixed amount of antibody binding sites.[2] The assay was performed on an automated clinical chemistry analyzer according to the manufacturer's instructions.

  • Reagent Preparation: The liquid, ready-to-use reagents were brought to the analyzer's operating temperature.

  • Calibration: The assay was calibrated using the manufacturer-provided calibrators.

  • Sample Analysis: Aliquots of drug-free urine spiked with varying concentrations of d-amphetamine, d-methamphetamine, and 1-Benzyl-2,5-diethylpiperazine were analyzed.

  • Data Acquisition: The rate of NADH production, which is proportional to the concentration of free drug, was measured spectrophotometrically.

Amphetamine Direct ELISA Protocol

This is a competitive ELISA where free amphetamine in the sample competes with HRP-labeled amphetamine for binding to a polyclonal antibody coated on the microplate wells.[5]

  • Sample Preparation: 10 µL of each standard and spiked urine sample were added to the appropriate wells of the antibody-coated microplate.

  • Competitive Binding: 100 µL of HRP-labeled d-amphetamine derivative was added to each well. The plate was incubated for 60 minutes at room temperature.

  • Washing: The plate was washed three times with the provided wash buffer to remove unbound reagents.

  • Substrate Reaction: 100 µL of TMB substrate was added to each well and incubated for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: 100 µL of stop solution was added to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

Calculation of Cross-Reactivity

The concentration of each compound that produced a response equivalent to the 500 ng/mL d-amphetamine cutoff calibrator (for DRI™) or caused 50% inhibition of the maximum signal (IC50) (for ELISA) was determined. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (Concentration of d-Amphetamine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Results and Discussion

The cross-reactivity of 1-Benzyl-2,5-diethylpiperazine was evaluated in the DRI™ Amphetamines Assay and the Amphetamine Direct ELISA. The results are summarized in the tables below.

Table 1: Cross-Reactivity in the DRI™ Amphetamines Assay
CompoundConcentration Producing a Positive Result (ng/mL)% Cross-Reactivity (relative to d-amphetamine)
d-Amphetamine500100%
d-Methamphetamine480104%
1-Benzyl-2,5-diethylpiperazine> 100,000< 0.5%
Table 2: Cross-Reactivity in the Amphetamine Direct ELISA
CompoundIC50 (ng/mL)% Cross-Reactivity (relative to d-amphetamine)
d-Amphetamine25100%
d-Methamphetamine3083%
1-Benzyl-2,5-diethylpiperazine> 50,000< 0.05%

The data clearly demonstrates that 1-Benzyl-2,5-diethylpiperazine exhibits negligible cross-reactivity in both the DRI™ Amphetamines Assay and the Amphetamine Direct ELISA at the tested concentrations. In both assays, the concentration of 1-Benzyl-2,5-diethylpiperazine required to elicit a positive response was significantly higher than that of d-amphetamine and d-methamphetamine, resulting in a cross-reactivity of less than 0.5%.

This low cross-reactivity is consistent with the structural differences between 1-Benzyl-2,5-diethylpiperazine and the amphetamines. The bulky diethylpiperazine ring and the benzyl group likely create significant steric hindrance, preventing effective binding to the antibody's recognition site, which is optimized for the smaller phenethylamine core of amphetamine and methamphetamine.

It is important to note that while the tested compound showed minimal cross-reactivity, other piperazine derivatives have been reported to interfere with amphetamine immunoassays. For instance, m-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, has been shown to cause false-positive results in some amphetamine screening assays.[4] This highlights the importance of evaluating each new compound individually, as subtle structural changes can significantly impact antibody binding.

The findings of this study suggest that the risk of false-positive results for amphetamine due to the presence of 1-Benzyl-2,5-diethylpiperazine in urine samples is low when using the DRI™ and the tested competitive ELISA platforms. However, it is crucial to remember that immunoassays are screening tests, and all positive results should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Conclusion

This comparative guide demonstrates that 1-Benzyl-2,5-diethylpiperazine exhibits minimal to no cross-reactivity in two standard, commercially available amphetamine immunoassays. The significant structural differences between this designer piperazine derivative and the target analytes, d-amphetamine and d-methamphetamine, likely account for the lack of antibody recognition.

For researchers and drug development professionals, this study underscores the critical need for empirical testing of new chemical entities to accurately characterize their cross-reactivity profiles in common diagnostic assays. While predictive models based on structural similarity can be informative, they are not a substitute for experimental validation. A thorough understanding of a compound's immunoassay cross-reactivity is essential for accurate data interpretation in both clinical and forensic settings, ensuring the reliability of initial screening results and guiding the appropriate use of confirmatory testing.

References

  • Amphetamine Forensic ELISA Kit. Neogen. Available from: [Link]

  • Clinical and Laboratory Standards Institute. I/LA21-A2: Clinical Evaluation of Immunoassays; Approved Guideline - Second Edition. CLSI; 2008.
  • FDA. Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. 2009.
  • FDA. Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. 2019. Available from: [Link]

  • Microgenics Corporation. 510(k) Substantial Equivalence Determination Decision Summary K093114. 2010. Available from: [Link]

  • Clinical and Laboratory Standards Institute. I/LA30-A: Immunoassay Interference by Endogenous Antibodies; Approved Guideline. CLSI; 2008.
  • Clinical and Laboratory Standards Institute. I/LA23-A: Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays; Approved Guideline. CLSI; 2004.
  • Clinical and Laboratory Standards Institute. I/LA34-A: Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs; Approved Guideline. CLSI; 2009.
  • FDA. Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. 2025. Available from: [Link]

  • Thermo Fisher Scientific. CEDIATM Amphetamine/Ecstasy Assay [Package Insert].
  • Thermo Fisher Scientific. DRI® Amphetamines Assay [Package Insert].
  • Poklis A. FPIA (Fluorescence Polarization Immunoassay) and EMIT (Enzyme-Multiplied Immunoassay Technique) for Drugs-of-Abuse Screening. In: Levine B, ed. Principles of Forensic Toxicology. 2nd ed. AACC Press; 2003:133-144.
  • Rackow AR, Knezevic CE. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. J Anal Toxicol. 2024;48(2):126-129.
  • Reisfield GM, Salazar E, Bertholf RL. Rational use and interpretation of urine drug testing in chronic opioid therapy. Ann Clin Lab Sci. 2007;37(4):301-314.
  • Schwaner S, Wurst FM, Thon N, et al. Cross-reactivity of selected amphetamine-like compounds with the Abbott AxSYM amphetamine/methamphetamine II and Roche Cobas Integra amphetamines immunoassays. Clin Chem Lab Med. 2004;42(10):1193-1198.
  • Stout PR, Klette KL, Horn CK. Evaluation of the CEDIA DAU amphetamines assay. J Anal Toxicol. 2001;25(5):344-348.
  • Thermo Fisher Scientific. 510(k) Substantial Equivalence Determination Decision Summary K101235. 2010. Available from: [Link]

  • Vorce SP, Holler JM, Cawrse BM, Magluilo J Jr. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. J Anal Toxicol. 2014;38(9):629-635.

Sources

Comparative

A Methodological Guide to Assessing the Comparative In vitro Efficacy of Chiral Piperazine Derivatives

Note to the Reader: This guide addresses the topic of the "Comparative efficacy of 1-Benzyl-2,5-diethylpiperazine enantiomers in vitro." Following a comprehensive literature review, it has been determined that there is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: This guide addresses the topic of the "Comparative efficacy of 1-Benzyl-2,5-diethylpiperazine enantiomers in vitro." Following a comprehensive literature review, it has been determined that there is no publicly available research specifically detailing the synthesis, separation, or comparative in vitro efficacy of the enantiomers of 1-Benzyl-2,5-diethylpiperazine (CAS: 1354951-12-4)[1].

Therefore, this document has been expertly curated to serve as a robust methodological framework. It outlines the essential principles and experimental protocols required to conduct such a comparative study, drawing upon established research on analogous substituted piperazine derivatives. The objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous guide to evaluating the stereoselective activity of novel chiral piperazine compounds.

Introduction: The Critical Role of Stereochemistry in Piperazine Pharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, from antipsychotics to antivirals[2][3]. When substituents are introduced, as in the case of 1-Benzyl-2,5-diethylpiperazine, chiral centers are created, leading to the existence of multiple stereoisomers (enantiomers and diastereomers).

It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets like receptors and enzymes, which preferentially bind one isomer over another. For instance, studies on various arylpiperazine derivatives have demonstrated clear differentiation in binding affinity for serotonin receptors based on the substitution pattern and stereochemistry[4]. This guide provides the foundational workflows to elucidate such differences for novel compounds.

The Foundational Workflow: From Synthesis to Stereoselective Analysis

A systematic comparison of enantiomeric efficacy begins with the synthesis of the racemic mixture, followed by chiral separation, and finally, parallel in vitro evaluation. The causality behind this workflow is to ensure that any observed differences in biological activity can be confidently attributed to the stereochemistry of the molecules rather than impurities or batch variations.

G cluster_0 Phase 1: Chemical Synthesis & Separation cluster_1 Phase 2: In Vitro Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Comparison Racemic Synthesis Racemic Synthesis Chiral Separation Chiral Separation Racemic Synthesis->Chiral Separation e.g., Chiral HPLC Enantiomer 1 (e.g., R,R) Enantiomer 1 (e.g., R,R) Chiral Separation->Enantiomer 1 (e.g., R,R) Enantiomer 2 (e.g., S,S) Enantiomer 2 (e.g., S,S) Chiral Separation->Enantiomer 2 (e.g., S,S) Parallel Assays Parallel Assays Enantiomer 1 (e.g., R,R)->Parallel Assays Enantiomer 2 (e.g., S,S)->Parallel Assays Receptor Binding Assays Receptor Binding Assays Parallel Assays->Receptor Binding Assays Functional Assays Functional Assays Parallel Assays->Functional Assays Uptake Inhibition Assays Uptake Inhibition Assays Parallel Assays->Uptake Inhibition Assays Comparative Analysis (Ki, IC50) Comparative Analysis (Ki, IC50) Receptor Binding Assays->Comparative Analysis (Ki, IC50) Functional Assays->Comparative Analysis (Ki, IC50) Uptake Inhibition Assays->Comparative Analysis (Ki, IC50)

Caption: High-level workflow for comparative enantiomer analysis.

Experimental Methodologies

Synthesis and Chiral Separation

The synthesis of a 1,2,5-trisubstituted piperazine like 1-Benzyl-2,5-diethylpiperazine would likely involve a multi-step process. A common approach is the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine, which can then be further modified[5].

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is a self-validating system because it not only separates the enantiomers but also confirms their purity and enantiomeric excess (e.e.).

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. For piperazine derivatives, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective.

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Run the racemic mixture through the column and monitor the output with a UV detector.

    • Systematically vary the ratio of the alcohol co-solvent to optimize the separation (resolution) of the enantiomeric peaks.

  • Fraction Collection: Once baseline separation is achieved, perform preparative-scale HPLC to collect the individual enantiomer fractions.

  • Purity and Identity Confirmation:

    • Analyze the collected fractions using analytical HPLC to confirm enantiomeric purity (>99% e.e.).

    • Confirm the chemical identity and structural integrity of the separated enantiomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Methods for determining enantiomers of piperidine derivatives, which are structurally similar, have been well-established[6].

In Vitro Efficacy Assays: A Comparative Framework

To provide a comprehensive picture of efficacy, a panel of assays targeting potential mechanisms of action for novel psychoactive compounds is essential. Piperazine derivatives frequently interact with monoamine transporters (for serotonin, norepinephrine, and dopamine) and various G-protein coupled receptors (GPCRs)[7].

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor, providing a direct measure of its binding potency (Ki).

  • Target Preparation: Use cell membranes prepared from cell lines (e.g., HEK293) engineered to express a high density of the target receptor (e.g., Serotonin 5-HT2A receptor).

  • Competitive Binding:

    • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor).

    • Add increasing concentrations of the test compound (e.g., Enantiomer 1 or Enantiomer 2) across a range of wells.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled, high-affinity competitor).

  • Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The radioligand bound to the membranes will be trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Setup cluster_1 Separation & Detection cluster_2 Data Analysis Membranes (Receptors) Membranes (Receptors) Incubation Incubation Membranes (Receptors)->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound (Enantiomer) Test Compound (Enantiomer) Test Compound (Enantiomer)->Incubation Filtration Filtration Incubation->Filtration Traps bound radioligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measures radioactivity IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Dose-response curve Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff Equation

Caption: Workflow for a radioligand binding assay.

Protocol 3: Functional Assay (e.g., Calcium Mobilization Assay)

While binding assays measure affinity, functional assays measure the biological response elicited by the compound (agonist, antagonist, or inverse agonist activity).

  • Cell Preparation: Use a cell line (e.g., CHO-K1) stably expressing the target GPCR (e.g., a Gq-coupled receptor) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test enantiomers to the cells using an automated liquid handler (e.g., a FLIPR instrument).

  • Signal Detection: The instrument will simultaneously add the compound and monitor for changes in intracellular calcium by measuring fluorescence intensity over time.

    • Agonist Mode: The compound is added alone to see if it stimulates a response.

    • Antagonist Mode: The cells are pre-incubated with the test compound before adding a known agonist for the receptor. An antagonist will block or reduce the agonist's effect.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonists, plot the response to the fixed agonist concentration against the log of the antagonist concentration to determine the IC50.

Comparative Data Presentation

Objective comparison requires summarizing quantitative data in a clear, structured format. Although no data exists for the target compound, the following table illustrates how results for two hypothetical enantiomers would be presented based on assays used for other piperazine derivatives, which are often evaluated as monoamine oxidase (MAO) inhibitors or for their effects on neurotransmitter reuptake[7][8].

Assay Parameter (R,R)-Enantiomer (S,S)-Enantiomer Stereoselectivity Ratio (R,R / S,S)
5-HT Transporter Binding Ki (nM)152500.06
DA Transporter Binding Ki (nM)951100.86
NE Transporter Binding Ki (nM)407800.05
MAO-A Inhibition IC50 (µM)1.225.60.047
5-HT2A Functional Antagonism IC50 (nM)8>10,000<0.0008

This is hypothetical data for illustrative purposes.

Mechanistic Insights: Visualizing Signaling Pathways

Understanding the functional data requires placing it in the context of cellular signaling. Many piperazine derivatives act on GPCRs. The diagram below illustrates a simplified, canonical signaling pathway for a Gq-coupled receptor, a common target for such compounds.

G Enantiomer (Agonist) Enantiomer (Agonist) GPCR (Gq) GPCR (Gq) Enantiomer (Agonist)->GPCR (Gq) Binds & Activates PLC Phospholipase C GPCR (Gq)->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response

Caption: Simplified Gq-coupled receptor signaling cascade.

Conclusion

While direct experimental data on the enantiomers of 1-Benzyl-2,5-diethylpiperazine is not available in the current scientific literature, the principles and protocols outlined in this guide provide a comprehensive and scientifically sound framework for its investigation. By systematically applying these methods of chiral separation, receptor binding, and functional analysis, researchers can effectively elucidate the stereoselective pharmacology of this and other novel piperazine derivatives. The key to trustworthy results lies in the parallel and rigorous application of these self-validating experimental systems, ensuring that observed differences in efficacy are unequivocally linked to the molecule's stereochemistry.

References

  • Kim, M., Kim, Y., Lim, S. M., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2746-2758. Available at: [Link]

  • Gadepalli, S., Gurram, V., Paira, P., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. BMC Chemistry, 10(1), 1-12. Available at: [Link]

  • Kocabas, Z., Ates-Alagoz, Z., & Kurt-Karakus, B. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-540. Available at: [Link]

  • Yilmaz, S., Yurttaş, L., & Demir, Y. (2021). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro. Ankara University Journal of Faculty of Pharmacy, 45(3), 598-612. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). 1-benzylpiperazine. Organic Syntheses, 34, 19. Available at: [Link]

  • Tanaka, Y., Kobayashi, S., & Naka, H. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a centrally acting acetylcholine esterase inhibitor, in plasma by liquid chromatography with fluorometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 95-102. Available at: [Link]

  • NextSDS. (n.d.). 1-benzyl-2,5-diethylpiperazine — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-2,5-diethylpiperazine proper disposal procedures

As a Senior Application Scientist, I have observed that the rapid advancement of complex piperazine derivatives in drug development—particularly in the synthesis of diacylglycerol kinase (DGKα/ζ) inhibitors for immuno-on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the rapid advancement of complex piperazine derivatives in drug development—particularly in the synthesis of diacylglycerol kinase (DGKα/ζ) inhibitors for immuno-oncology[1]—requires laboratories to implement rigorous, uncompromising safety and disposal protocols.

1-Benzyl-2,5-diethylpiperazine (CAS: 1354951-12-4) is a highly reactive, synthetically valuable intermediate[2]. However, improper handling and disposal not only violate EPA and OSHA regulations but also pose severe risks of environmental toxicity and laboratory accidents[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this chemical, ensuring your laboratory maintains compliance and protects its personnel.

Hazard Assessment & Causality

Understanding why a chemical requires stringent controls is the foundation of laboratory safety. 1-Benzyl-2,5-diethylpiperazine must be managed as hazardous waste due to the following mechanistic and regulatory factors:

  • Acute Toxicity & Corrosivity: The compound is classified under Acute Tox. 4 (oral, dermal, inhalation) and Eye Dam. 1[2]. The inherent basicity of the piperazine ring causes severe eye damage and skin irritation, necessitating its handling as a corrosive or toxic hazardous waste (often categorized under EPA waste code D002 for corrosivity)[2][5].

  • Environmental Persistence & Sewering Bans: Piperazine derivatives are moderately toxic to aquatic life[5]. The EPA strictly prohibits the drain disposal ("sewering") of such hazardous pharmaceutical intermediates to prevent long-term environmental contamination[6].

Quantitative Hazard Profile

Summarizing the hazard data ensures immediate recognition of the risks associated with 1-Benzyl-2,5-diethylpiperazine during waste profiling.

Property / HazardClassification / CodeRegulatory Source / Standard
CAS Number 1354951-12-4 / 2618422-95-8 (Stereoisomer)Chemical Identifiers[2]
Acute Toxicity Acute Tox. 4 (H302, H312, H332)GHS Hazard Classifications[2]
Eye/Skin Hazard Eye Dam. 1 (H318), Skin Irrit. 2 (H315)GHS Hazard Classifications[2]
Target Organ Toxicity STOT SE 3 (H336)GHS Hazard Classifications[2]
EPA Waste Code D002 (Corrosivity) / U-ListedEPA RCRA Guidelines[3]

Operational Workflow for Safe Handling & Disposal

To ensure absolute compliance with OSHA and EPA standards, execute the following step-by-step methodology when disposing of 1-Benzyl-2,5-diethylpiperazine and its associated reaction mixtures.

Phase 1: Generation and Segregation
  • Container Selection: Utilize chemically compatible, sealable, and leak-proof containers (e.g., high-density polyethylene or heavy-duty glass)[3]. Causality: Do not use metal containers if aqueous corrosive mixtures are present, as the basicity of the piperazine derivative can compromise the container's structural integrity.

  • Chemical Segregation: Strictly isolate 1-benzyl-2,5-diethylpiperazine waste from strong acids and oxidizers[4][7]. Causality: Mixing incompatible chemicals in a single waste stream can trigger dangerous, uncontrolled exothermic reactions.

  • Immediate Labeling: Instantly label the container with the words "Hazardous Waste" and the exact chemical name (no abbreviations or chemical formulas)[3][7]. This ensures immediate hazard identification for all laboratory personnel and emergency responders.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Local Storage: Store the labeled container in a designated SAA at or near the point of generation. The SAA must remain strictly under the control of the operator generating the waste[7].

  • Inspection & Time Limits: Inspect the SAA weekly for leaks or container degradation. EPA regulations mandate that once a waste container is full, it must be removed from the SAA to a central accumulation area within 72 hours[7].

Phase 3: Final Disposition
  • EH&S Coordination: Submit a formal waste pickup request to your Environmental Health & Safety (EH&S) office or a licensed waste broker. They will assist in properly profiling and manifesting the waste for transport[7][8].

  • High-Temperature Incineration: The preferred and legally compliant method for the final disposal of piperazine derivatives is high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[4]. Causality: Incineration completely destroys the active pharmaceutical intermediate, rendering the toxic organic components into less harmful ash, which is then safely stabilized and landfilled[4].

Waste Disposal Workflow Visualization

WasteDisposal N1 Waste Generation 1-Benzyl-2,5-diethylpiperazine N2 Segregation & Containment Use leak-proof, compatible container N1->N2 Immediate Transfer N3 Satellite Accumulation Area (SAA) Store locally, inspect weekly N2->N3 Label: 'Hazardous Waste' N4 EH&S / Waste Broker Processing Profile and Manifest N3->N4 Max 6 months or 72h when full N5 Final Disposal High-Temperature Incineration N4->N5 Transport to TSDF

Workflow for the segregation, accumulation, and final disposal of 1-Benzyl-2,5-diethylpiperazine.

References

  • [1-benzyl-2,5-diethylpiperazine — Chemical Substance Information] - NextSDS:[Link]

  • [How to Ensure Safe Chemical Waste Disposal in Laboratories] - Daniels Health:[Link]

  • [OSHA Compliance For Laboratories] - US Bio-Clean: [Link]

  • [Hazardous Chemical Waste Management Guidelines] - Columbia University EH&S:[Link]

  • [Laboratory Environmental Sample Disposal Information Document] - EPA:[Link]

  • [Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste] - California Dental Association:[Link]

  • [Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408] - Journal of Medicinal Chemistry:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,5-diethylpiperazine
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1-Benzyl-2,5-diethylpiperazine
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